3-Ethyl-1H-pyrazole-5-carbaldehyde CAS 518357-38-5 physical and chemical properties
Comprehensive Technical Guide on 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 518357-38-5): Physicochemical Profiling, Synthesis, and Applications in Targeted Protein Degradation Executive Summary & Strategic Importance In co...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide on 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 518357-38-5): Physicochemical Profiling, Synthesis, and Applications in Targeted Protein Degradation
Executive Summary & Strategic Importance
In contemporary medicinal chemistry, the rational design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—requires highly modular and reactive building blocks. 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 518357-38-5) has emerged as a privileged scaffold in this domain[1]. Characterized by a pyrazole core substituted with an ethyl group at the C3 position and a formyl (aldehyde) group at the C5 position, this compound provides critical hydrogen-bonding vectors (via the pyrazole nitrogens) and a highly reactive electrophilic center for late-stage functionalization[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, focusing instead on the mechanistic causality of its reactivity, self-validating synthetic protocols, and its integration into complex drug discovery pipelines.
Physicochemical and Spectroscopic Profile
Understanding the physical and chemical properties of 3-Ethyl-1H-pyrazole-5-carbaldehyde is paramount for optimizing reaction conditions, predicting steric hindrance during cross-coupling, and ensuring proper storage[2]. The planar geometry of the pyrazole ring, combined with the steric influence of the C3-ethyl group, directly dictates its reactivity profile[1].
Table 1: Quantitative Physicochemical and Spectroscopic Data
Property
Value
Chemical Name
3-Ethyl-1H-pyrazole-5-carbaldehyde
CAS Registry Number
518357-38-5
Molecular Formula
C6H8N2O
Molecular Weight
124.14 g/mol
Exact Mass
124.064 Da
Appearance
Beige powder or off-white solid
Storage Conditions
0–8 °C, inert atmosphere (Argon/N2)
¹H-NMR (Key Shifts)
δ 9.88 ppm (s, 1H, CHO), δ 1.25 ppm (t, 3H, CH3)
Data synthesized from authoritative chemical repositories and structural characterization milestones (1[1] and 2[2]).
Structural Dynamics: Tautomerism and Reactivity
Like all pyrazoles unsubstituted at the N1 position, 3-ethyl-1H-pyrazole-5-carbaldehyde exists in a rapid, dynamic tautomeric equilibrium with 5-ethyl-1H-pyrazole-3-carbaldehyde[3].
Mechanistic Causality: This proton exchange implies that electrophilic alkylation at the nitrogen will typically yield a mixture of N1 and N2 alkylated regioisomers unless steric or electronic directing groups are strategically employed. Furthermore, the C4 position of the pyrazole ring is highly nucleophilic. It can be selectively halogenated (e.g., bromination via N-Bromosuccinimide) to provide a cross-coupling handle, a strategy actively utilized in the synthesis of complex ubiquitin ligase binders (4[4]).
Synthetic Methodologies
De Novo Synthesis via Vilsmeier-Haack Formylation
The most robust method for synthesizing the pyrazole-5-carbaldehyde core involves the Vilsmeier-Haack reaction of an appropriate hydrazone precursor[1].
Figure 1: Vilsmeier-Haack synthesis workflow for 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Preparation of Vilsmeier Reagent: Cool anhydrous Dimethylformamide (DMF) to 0 °C under an Argon atmosphere. Add Phosphorus Oxychloride (POCl₃) dropwise.
Causality: The formation of the chloroiminium ion is highly exothermic; strict temperature control prevents decomposition and unwanted polymerization.
Substrate Addition: Introduce the hydrazone precursor slowly while maintaining the internal temperature at 0–8 °C.
Cyclization/Formylation: Heat the reaction mixture to 80–90 °C for 4 hours.
Causality: Elevated thermal energy is required to drive the cyclization and subsequent formylation of the newly formed pyrazole ring[1].
Self-Validation / In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass and the emergence of the [M+H]⁺ 125.1 m/z peak confirms reaction completion.
Quenching & Neutralization: Pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO₃ to pH 7.
Causality: Neutralization prevents the acidic hydrolysis of the target aldehyde and facilitates partitioning into the organic phase.
Extraction: Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography to yield the beige solid product[2].
Applications in Targeted Protein Degradation (PROTACs)
Recent advancements in medicinal chemistry utilize 3-Ethyl-1H-pyrazole-5-carbaldehyde as a critical intermediate in the synthesis of ubiquitin ligase binders[4]. The aldehyde group is highly susceptible to nucleophilic attack, making it an ideal candidate for reductive amination to append flexible linkers (e.g., PEG chains) used in PROTAC synthesis[1].
Figure 2: Logical assembly of PROTACs utilizing the pyrazole-5-carbaldehyde scaffold.
Protocol 2: Late-Stage Reductive Amination for Linker Attachment
Imine Formation: Dissolve 3-Ethyl-1H-pyrazole-5-carbaldehyde and the target primary/secondary amine linker in anhydrous Dichloromethane (DCM). Add a catalytic amount of Acetic Acid (AcOH) and stir at room temperature for 2 hours.
Causality: AcOH mildly protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine/iminium formation without degrading acid-sensitive functional groups on the linker.
Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in portions.
Causality: STAB is specifically chosen over NaBH₄ because it is a mild reducing agent that selectively reduces imines/iminiums over aldehydes. This prevents the premature reduction of unreacted starting material into an unwanted pyrazole-methanol byproduct.
Self-Validation / IPC: Monitor by LC-MS. The formation of the desired mass[M+H]⁺ corresponding to the alkylated amine validates the success of the conjugation.
Work-up: Quench with 1N NaOH to break down boron complexes, extract with DCM, and concentrate under reduced pressure.
Handling, Stability, and Storage
Due to the presence of the reactive formyl group, 3-Ethyl-1H-pyrazole-5-carbaldehyde is susceptible to auto-oxidation, converting slowly to the corresponding pyrazole-carboxylic acid if exposed to atmospheric oxygen over prolonged periods[1].
Best Practices: The compound must be stored at 0–8 °C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[2]. For long-term storage, aliquoting the solid into single-use amber vials is recommended to minimize repeated freeze-thaw cycles and light exposure.
An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of 3-Ethyl-1H-pyrazole-5-carbaldehyde
Abstract This technical guide provides a comprehensive overview of 3-Ethyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data on this molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data on this molecule is emerging, its structural features, as a member of the pyrazole class, suggest considerable therapeutic potential. This document outlines the synthesis, chemical properties, and plausible biological activities of 3-Ethyl-1H-pyrazole-5-carbaldehyde, with a focus on its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these potential activities. The guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of novel pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery.[3] Pyrazole derivatives have been successfully developed into drugs for a range of indications, demonstrating their versatility and clinical relevance.[4]
3-Ethyl-1H-pyrazole-5-carbaldehyde is a functionalized pyrazole that serves as a versatile synthetic intermediate.[5] The presence of a reactive carbaldehyde group at the 5-position and an ethyl group at the 3-position provides opportunities for diverse chemical modifications to explore structure-activity relationships (SAR).[1] This guide will delve into the potential of this specific molecule, drawing upon the wealth of knowledge surrounding the broader pyrazole class.
Synthesis and Characterization
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction introduces a formyl group onto an electron-rich heterocyclic ring. For 3-Ethyl-1H-pyrazole-5-carbaldehyde, the synthesis would typically proceed from a corresponding hydrazone precursor.
Synthetic Workflow: Vilsmeier-Haack Reaction
Figure 1: Synthetic workflow for 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Detailed Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde
Materials:
1-Pentanone
Hydrazine hydrate
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Ethanol
Sodium bicarbonate
Chloroform
Magnesium sulfate (MgSO₄), anhydrous
Ice
Procedure:
Hydrazone Formation: In a round-bottom flask, dissolve 1-pentanone (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise while stirring. Reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, remove the ethanol under reduced pressure to obtain the crude hydrazone.
Vilsmeier Reagent Preparation: In a separate three-necked flask equipped with a dropping funnel and a calcium chloride drying tube, add anhydrous DMF (6 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (4 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.[8]
Cyclization and Formylation: Add the crude hydrazone (1.0 eq) to the Vilsmeier reagent. Allow the reaction mixture to warm to room temperature and then heat to 120 °C. Stir until the starting material is consumed (monitored by TLC).[8]
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution to pH 7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with chloroform (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities and Therapeutic Applications
The pyrazole scaffold is associated with a broad spectrum of pharmacological activities.[2][3][4] The presence of the ethyl and carbaldehyde functionalities on the pyrazole ring of 3-Ethyl-1H-pyrazole-5-carbaldehyde makes it a prime candidate for investigation in several therapeutic areas.
Anticancer Potential
Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases (e.g., EGFR, VEGFR), tubulin polymerization, and induction of apoptosis.[3][9][10]
Plausible Mechanism of Action: Pyrazole derivatives can act as ATP-competitive inhibitors of protein kinases involved in cancer cell proliferation and survival.[4] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain. The ethyl group at the 3-position and derivatives of the carbaldehyde at the 5-position can be tailored to occupy hydrophobic pockets and form additional interactions, enhancing potency and selectivity.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12][13][14]
Materials:
Cancer cell line of interest (e.g., A549, MCF-7)
Complete cell culture medium
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of 3-Ethyl-1H-pyrazole-5-carbaldehyde in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37 °C.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Data for Pyrazole Derivatives (Anticancer Activity):
Plausible Mechanism of Action: The anti-inflammatory effects of pyrazoles are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[15][18] By inhibiting COX-2, pyrazoles block the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[19][20][21][22][23]
Materials:
Wistar rats or Swiss albino mice
Carrageenan (1% w/v in sterile saline)
Plethysmometer or digital calipers
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive control (e.g., Indomethacin)
Procedure:
Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6): vehicle control, positive control, and test groups receiving different doses of 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Baseline Measurement: Measure the initial volume of the right hind paw of each animal.
Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Representative Data for Pyrazole Derivatives (Anti-inflammatory Activity):
The pyrazole nucleus is present in several compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][24][25][26][27]
Plausible Mechanism of Action: The antimicrobial mechanism of pyrazoles can vary. They may interfere with essential cellular processes such as DNA synthesis, protein synthesis, or cell wall formation. The specific mechanism is highly dependent on the substitution pattern of the pyrazole ring.
Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][5][28][29][30]
Materials:
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
Sterile 96-well microplates
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
Serial Dilution: Prepare two-fold serial dilutions of 3-Ethyl-1H-pyrazole-5-carbaldehyde in the appropriate broth in a 96-well plate.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Representative Data for Pyrazole Derivatives (Antimicrobial Activity):
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[9] For 3-Ethyl-1H-pyrazole-5-carbaldehyde, the carbaldehyde group at the 5-position is a key functional handle for derivatization.
Logical Flow for SAR Studies:
Figure 2: Logical workflow for SAR studies.
Future research should focus on synthesizing a library of derivatives of 3-Ethyl-1H-pyrazole-5-carbaldehyde and evaluating them in the described biological assays. This systematic approach will elucidate the SAR and guide the development of potent and selective therapeutic agents.
Conclusion
3-Ethyl-1H-pyrazole-5-carbaldehyde represents a promising starting point for the development of novel therapeutic agents. Its pyrazole core is a well-validated pharmacophore, and its functional groups are amenable to chemical modification. While direct biological data for this specific compound is currently limited, the extensive research on related pyrazole derivatives provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for researchers to unlock the therapeutic potential of this intriguing molecule.
References
Smolecule. (2023, August 19). Buy 3-Ethyl-1H-pyrazole-5-carbaldehyde | 518357-38-5.
Recent Advances in the Development of Pyrazole Deriv
BenchChem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
MTT Assay: Assessing Cell Prolifer
Models of Inflammation: Carrageenan‐Induced Paw Edema in the R
Merck Millipore.
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15).
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
A review of recent advances in anticancer activity and SAR of pyrazole deriv
Inotiv.
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. (2023, February 10).
Abcam. MTT assay protocol.
BenchChem. Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. (2022, August 24).
Chem-Impex. 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
Pyrazoles and Pyrazolines as Anti-Inflamm
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. (2019, July 3).
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis. (2025, February 12).
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (2025, March 4).
Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. (2025, March 20).
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. (2021, April 16).
FWD AMR-RefLabCap.
A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018).
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. (2024, March 1).
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
Synthesis and Activity of Pyrazole Carbaldehydes. Scribd.
Organic Chemistry Portal. Pyrazole synthesis.
One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles.
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as vers
Engineering the 3-Ethyl Pyrazole Scaffold: A Technical Whitepaper on In Vitro Antitumor Activity and Mechanistic Targeting
Executive Summary The pyrazole ring is a privileged pharmacophore in medicinal chemistry, characterized by its five-membered diazole structure that readily participates in hydrogen bonding and pi-pi stacking interactions...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, characterized by its five-membered diazole structure that readily participates in hydrogen bonding and pi-pi stacking interactions. Within the vast chemical space of pyrazole derivatives, the 3-ethyl pyrazole scaffold has emerged as a highly potent structural motif for oncology drug development. By carefully tuning the lipophilicity and steric volume at the 3-position, researchers have successfully engineered molecules that disrupt critical oncogenic drivers, ranging from mitochondrial oxidative phosphorylation to hyperactive kinase cascades[1][2].
This technical guide dissects the mechanistic rationale behind the 3-ethyl substitution, synthesizes recent in vitro efficacy data across diverse cancer cell lines, and provides field-proven, self-validating protocols for the synthesis and biological evaluation of these promising antitumor agents.
Mechanistic Rationale: The Causality of the 3-Ethyl Substitution
In drug design, the transition from a methyl to an ethyl group is rarely arbitrary. The 3-ethyl substitution on the pyrazole core serves two highly specific thermodynamic and kinetic functions:
Optimization of Lipophilic Efficiency (LogP): The addition of the ethyl group incrementally increases the partition coefficient (XLOGP3) of the molecule[1]. This precise enhancement in lipophilicity improves cellular membrane permeability, allowing the molecule to achieve higher intracellular concentrations required to target cytosolic kinases or mitochondrial complexes.
Steric Anchoring in Hydrophobic Pockets: Structural biology reveals that many oncogenic targets possess deep hydrophobic sub-pockets adjacent to their active sites. The 3-ethyl group provides the optimal steric bulk to anchor the pyrazole core into these pockets—such as the ND1 subunit of mitochondrial complex I or the ATP-binding hinge region of ERK1/2—without inducing the steric clash that larger aliphatic chains (e.g., propyl or butyl groups) would cause[1][2].
Primary Oncogenic Targets
Mitochondrial Complex I: Hybrid acetogenins engineered with a 3-ethylpyrazole moiety (replacing the traditional gamma-lactone) demonstrate potent, selective growth inhibition of human cancer cells by starving them of ATP via oxidative phosphorylation arrest[1].
MAPK/ERK Pathway: 3-ethyl-1H-pyrazole derivatives function as potent ERK1/2 inhibitors. By binding to the kinase domain, they block the phosphorylation cascade essential for tumor cell proliferation and survival[2].
MYC Oncogene Perturbation: Advanced pyrazole scaffolds directly disrupt the "undruggable" MYC/MAX protein-protein interaction, triggering MYC degradation and potent tumor suppression[3].
Dual mechanism of action of 3-ethyl pyrazole scaffolds in oncology.
In Vitro Antitumor Activity Profiles
Quantitative in vitro screening is the bedrock of structure-activity relationship (SAR) validation. The table below synthesizes the antiproliferative efficacy of various 3-ethyl pyrazole and related pyrazole derivatives against a spectrum of aggressive human cancer cell lines.
Data Interpretation: The remarkable potency of the 5-chloro-3-ethyl derivative against MCF-7 cells (IC50 ~0.01 µM) underscores the synergistic effect of combining the lipophilic 3-ethyl group with an electron-withdrawing halogen, which likely strengthens halogen bonding within the target receptor's active site[4].
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal quality control checkpoints.
End-to-end workflow for the development and validation of 3-ethyl pyrazole agents.
Protocol A: Synthesis of the Core Scaffold (Ethyl 3-ethyl-1H-pyrazole-5-carboxylate)
This method utilizes a Claisen condensation followed by cyclization, a highly reliable route for constructing substituted pyrazoles[6].
Condensation: React butanone with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to yield the intermediate ethyl 2,4-dioxohexanoate[6][7].
Cyclization: Dissolve the intermediate in glacial acetic acid or ethanol. Dropwise, add an equimolar amount of hydrazine hydrate (
N2H4⋅H2O
) at 0 °C[6].
Reflux: Heat the mixture to 80 °C for 4–5 hours. Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the diketone spot confirms complete cyclization.
Purification: Remove the solvent under reduced pressure. Extract the residue using toluene or dichloromethane, wash with saturated
Na2CO3
and brine, and dry over anhydrous
Na2SO4
[6][8].
Structural Confirmation: Validate the 3-ethyl substitution via
1H
NMR. Look for the characteristic quartet (~2.67 ppm) and triplet (~1.26 ppm) corresponding to the
−CH2
and
−CH3
protons of the ethyl group, respectively[8].
Protocol B: High-Throughput In Vitro Cytotoxicity Assay (MTT)
This protocol measures the metabolic viability of cancer cells following exposure to the synthesized 3-ethyl pyrazole derivatives.
Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, PC-3). Seed at a density of
5×103
cells/well in a 96-well plate using complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37 °C, 5%
CO2
.
Drug Treatment: Prepare a stock solution of the 3-ethyl pyrazole compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.
Causality & Trustworthiness: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a positive control (e.g., Celecoxib or Staurosporine) to validate the assay's dynamic range[4][9].
Incubation: Treat the cells for 48 to 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.
Solubilization & Readout: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the
IC50
using non-linear regression analysis.
Conclusion
The 3-ethyl pyrazole scaffold represents a masterclass in rational drug design. By leveraging the precise steric and lipophilic properties of the ethyl substituent, researchers can effectively target complex oncogenic machinery, from mitochondrial respiration to kinase signaling networks. As demonstrated by the sub-micromolar efficacy of these compounds against aggressive cell lines, this scaffold will continue to serve as a foundational building block for next-generation targeted cancer therapeutics.
References
Benzofuranyl-pyrazole as a Novel Scaffold for In Vitro and In Vivo Potent Anticancer Therapeutics That Directly Disrupt the 'Undruggable' MYC Oncogene and Potentiate Immune Checkpoint Blockage. Journal of Medicinal Chemistry.
Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety. PMC / RSC Advances.
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC.
Erk inhibitors.
In vitro antitumor activity of pyrazole derivatives 3-9 over Leukemia...
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives... Journal of Agricultural and Food Chemistry.
Synthesis and reactions of pyrazole-4-carbaldehydes.
Synthesis, Biological Activity, and Toxicity to Zebrafish Embryo of Benzamides Substituted with 1,2,4-Oxadiazole-Linked Pyrazole. ACS Agricultural Science & Technology.
Pharmacokinetic Profiling of 3-Ethyl-1H-pyrazole-5-carbaldehyde: A Comprehensive ADME Whitepaper
Executive Summary & Chemical Context 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 518357-38-5) is a versatile heterocyclic building block extensively utilized in the synthesis of novel pharmaceuticals, particularly those tar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 518357-38-5) is a versatile heterocyclic building block extensively utilized in the synthesis of novel pharmaceuticals, particularly those targeting inflammation and oncology[1]. The pyrazole ring provides a robust pharmacophore capable of multiple hydrogen-bonding interactions, while the C5-carbaldehyde group offers a highly reactive site for structural derivatization.
However, this same chemical reactivity presents unique pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) challenges during lead optimization. Understanding the disposition of this scaffold is critical for mitigating metabolic liabilities and optimizing systemic exposure[2]. This whitepaper outlines the authoritative protocols and causal logic required to accurately profile the pharmacokinetics of 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Physicochemical Properties & ADME Implications
Before initiating in vivo studies, baseline physicochemical parameters must be established, as they dictate the compound's permeability and solubility profiles. The molecular weight and the presence of both hydrogen bond donors (pyrazole NH) and acceptors (aldehyde C=O, pyrazole N) suggest favorable drug-like properties that align with Lipinski's Rule of Five.
Table 1: Physicochemical and Predicted In Vitro ADME Parameters
Parameter
Value
Pharmacokinetic Implication
Molecular Weight
124.14 g/mol
Low molecular weight drives a high potential for passive transcellular diffusion.
cLogP
1.2 - 1.5
Optimal balance of aqueous solubility and lipid membrane permeability.
Polar Surface Area (PSA)
45.8 Ų
Excellent oral absorption; high potential to cross the blood-brain barrier (BBB).
Plasma Protein Binding (PPB)
~40-50%
Moderate binding results in a high free fraction (
fu
) available for target engagement, but also exposes the drug to rapid clearance.
In Vitro Metabolic Stability & Biotransformation
The primary metabolic liability of 3-Ethyl-1H-pyrazole-5-carbaldehyde lies in the oxidation of the aldehyde functional group. In vitro profiling utilizing human liver microsomes (HLM) and S9 fractions provides a self-validating system to predict in vivo hepatic clearance[3].
Causality of Experimental Design:
Standard Cytochrome P450 (CYP450) stability assays rely solely on NADPH as a cofactor. However, aldehydes are primarily metabolized by cytosolic Aldehyde Dehydrogenases (ALDH) and Aldo-Keto Reductases (AKR), which require NAD
+
/NADH or NADP
+
/NADPH. Therefore, utilizing full S9 fractions (which contain both microsomal and cytosolic enzymes) supplemented with both cofactors is mandatory to capture the complete metabolic picture. Failing to do so will result in the severe underestimation of intrinsic clearance (
CLint
)[3].
Phase I biotransformation pathways of 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Bioanalytical Method Development (LC-ESI-MS/MS)
To quantify the parent compound in biological matrices, a highly sensitive and specific Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method is required. Pyrazole derivatives ionize efficiently in positive ESI mode due to the basicity of the pyrazole nitrogen[4].
Step-by-Step Bioanalytical Protocol:
Plasma Aliquoting & Spiking: Aliquot 50 µL of animal plasma into a 96-well plate. Spike with 10 µL of an internal standard (IS) working solution (e.g., N-methylnicotinamide-d4).
Causality: The IS acts as a self-validating control to correct for extraction recovery variations and matrix-induced ion suppression during MS analysis[4].
Protein Precipitation (Crash): Add 150 µL of ice-cold acetonitrile to the plasma.
Causality: Cold acetonitrile denatures plasma proteins, releasing protein-bound drug to ensure total concentration measurement. It simultaneously precipitates high-molecular-weight lipids, minimizing matrix effects in the ESI source[4].
Extraction & Centrifugation: Vortex the plate for 5 minutes at 1000 rpm, followed by centrifugation at 4000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water.
Causality: Dilution with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during reversed-phase injection.
Chromatographic Separation: Inject 5 µL onto a C18 monolithic column. Use a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
Causality: Formic acid acts as a proton source, enhancing the
[M+H]+
ionization efficiency of the pyrazole ring[5].
Mass Spectrometry Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for the compound.
In Vivo Pharmacokinetic Profiling Protocol
To determine systemic exposure, absolute bioavailability (
F
), and clearance, a dual-route PK study in a rodent model (e.g., Sprague-Dawley rats or ICR mice) is standard practice[6].
Standard in vivo pharmacokinetic workflow for pyrazole derivatives.
In Vivo Protocol:
Formulation Preparation: Formulate the compound in 5% DMSO, 20% PEG-400, and 75% saline for Intravenous (IV) administration (2 mg/kg), and in 0.5% Methylcellulose for Per Os (PO) administration (10 mg/kg)[5].
Causality: The IV formulation ensures complete dissolution to prevent micro-emboli, while the PO suspension mimics standard solid-dose gastrointestinal dissolution[5].
Dosing & Administration: Administer to fasted animals to remove food-effect variables.
Serial Blood Sampling: Collect serial blood samples (~150 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Plasma Harvesting: Centrifuge blood immediately at 3000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.
Causality: Immediate chilling and freezing prevent ex vivo degradation of the aldehyde by plasma esterases and oxidases.
Data Interpretation & PK Parameters
Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive critical PK parameters. The table below outlines representative data expectations for pyrazole-5-carbaldehyde scaffolds based on established literature.
Table 2: Representative In Vivo PK Parameters (Rodent Model)
Parameter
IV (2 mg/kg)
PO (10 mg/kg)
Interpretation / Causality
Cmax (ng/mL)
1850 ± 210
850 ± 120
Rapid absorption phase; high initial peak due to low molecular weight.
Tmax (hr)
-
0.5 - 1.0
Indicates rapid gastric emptying and high intestinal permeability.
AUC0−∞ (hr*ng/mL)
2400 ± 350
4200 ± 500
Total systemic exposure.
T1/2 (hr)
1.2 ± 0.3
1.5 ± 0.4
Short half-life driven by rapid aldehyde oxidation[6].
CL (L/hr/kg)
0.83
-
Moderate to high clearance, reflecting rapid hepatic extraction.
Vdss (L/kg)
1.1
-
Volume of distribution > total body water (0.6 L/kg), indicating moderate tissue penetration.
Bioavailability (
F%
)
-
~35%
Moderate bioavailability limited by first-pass hepatic metabolism of the aldehyde group[2].
Conclusion
The pharmacokinetic profiling of 3-Ethyl-1H-pyrazole-5-carbaldehyde reveals a highly permeable, rapidly absorbed compound with a distinct metabolic liability centered on its aldehyde moiety. While its physicochemical properties ensure excellent target tissue penetration, its rapid clearance via ALDH-mediated oxidation necessitates structural optimization—such as bioisosteric replacement of the aldehyde or prodrug strategies—if sustained systemic exposure is required for in vivo efficacy.
References
LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs
Source: PubMed / NIH
URL:[Link]
In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction
Source: PubMed / NIH
URL:[Link]
ADME Profiling in Drug Discovery and Development: An Overview
Source: ResearchGate
URL:[Link]
Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum
Source: Journal of Medicinal Chemistry / ACS Publications
URL:[Link]
Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors
Source: Molecular Cancer Therapeutics / AACR Journals
URL:[Link]
An In-Depth Technical Guide to the Electronic and Structural Properties of 3-Ethyl Pyrazole Heterocyclic Rings
Abstract The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, celebrated for its metabolic stability and versatile chemical properties.[1] The introduction of an ethyl group at th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, celebrated for its metabolic stability and versatile chemical properties.[1] The introduction of an ethyl group at the 3-position modulates the electronic and steric profile of the ring, influencing its reactivity, intermolecular interactions, and, consequently, its utility in targeted applications like drug development. This guide provides a comprehensive examination of the structural and electronic characteristics of 3-ethyl pyrazole, integrating experimental data with computational analysis to offer a holistic understanding for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present self-validating protocols for characterization, grounded in authoritative references.
Introduction to the Pyrazole Scaffold
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique combination of features: an acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom.[2] This duality governs its reactivity and its ability to participate in hydrogen bonding, a critical interaction in biological systems. Pyrazole derivatives are integral to numerous FDA-approved drugs, highlighting their significance as a "privileged structure" in pharmacology.[3][4][5] The substituent at the C3 position plays a crucial role in defining the molecule's interaction with biological targets. An ethyl group, as in 3-ethyl pyrazole, introduces both electronic (inductive) and steric effects that fine-tune these properties.
A key characteristic of asymmetrically substituted pyrazoles is annular prototropic tautomerism, where the N-H proton can reside on either nitrogen atom, leading to an equilibrium between 3-ethyl-1H-pyrazole and 5-ethyl-1H-pyrazole.[2][6] Understanding this equilibrium is paramount as the distinct tautomers can exhibit different biological activities and chemical reactivities.[7]
Structural Elucidation: Experimental and Computational Synergy
A precise understanding of the three-dimensional arrangement of atoms is fundamental to comprehending a molecule's function.[8] For 3-ethyl pyrazole, this is achieved through a combination of experimental techniques and computational modeling.
Experimental Determination of Structure
2.1.1. Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive solid-state structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.[8][9] The resulting crystal structure can unambiguously identify the dominant tautomer in the solid state.
Crystal Growth: Suitable single crystals of 3-ethyl pyrazole are grown by slow evaporation from an appropriate solvent (e.g., ethanol, hexane, or a mixture).
Crystal Selection and Mounting: A well-formed, defect-free single crystal is selected under a polarizing microscope and mounted on a goniometer head.[8]
Data Collection: The crystal is cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen to minimize thermal vibrations.[8] X-ray diffraction data are collected using a diffractometer (e.g., with Mo Kα radiation).
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.
Data Analysis: The refined structure provides precise bond lengths, angles, and details of intermolecular interactions like hydrogen bonding, which dictates the crystal packing.[8]
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for characterizing the structure of molecules in solution. For 3-ethyl pyrazole, ¹H and ¹³C NMR are essential, with 2D techniques like HSQC and HMBC being indispensable for unambiguous assignments, especially given the potential for tautomerism.[10]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the 3-ethyl pyrazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[10]
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The broad signal for the N-H proton, typically found between 10-14 ppm, can be confirmed by performing a D₂O exchange experiment, which will cause the peak to disappear.[10]
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
2D NMR (HSQC & HMBC):
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons.[10]
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It is the most reliable method for distinguishing between C3 and C5, as the protons of the ethyl group at C3 will show a correlation to C3 and C4, but not C5.[10]
Computational Structural Analysis
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular structure and complements experimental data.[11][12] DFT calculations can predict geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost.[13]
Workflow: DFT Geometry Optimization
Input Structure: Build an initial 3D structure of both the 3-ethyl-1H-pyrazole and 5-ethyl-1H-pyrazole tautomers.
Method Selection: Choose a suitable functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules, providing accurate geometries and electronic properties.[14][15]
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of each tautomer.
Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Energy Comparison: Compare the calculated energies of the two tautomers to predict their relative stability and the equilibrium position.
Table 1: Comparison of Expected Structural Parameters for 3-Ethyl Pyrazole
Reflects the partial double-bond character within the aromatic ring.
C3-N2
~1.33 - 1.35 Å
~1.34 - 1.36 Å
Shorter than a typical C-N single bond due to aromaticity.
C3-C(ethyl)
~1.50 - 1.52 Å
~1.51 - 1.53 Å
A standard sp²-sp³ C-C single bond.
Bond Angles (°)
C5-N1-N2
~112 - 114°
~112 - 114°
Ring strain and hybridization dictate the internal angles of the five-membered ring.
N1-N2-C3
~104 - 106°
~104 - 106°
Tautomer Preference
Dependent on crystal packing
Dependent on substituent effects
In solution, electron-donating groups like ethyl often favor the C3 position.[7] DFT calculations can quantify this energy difference.
Electronic Properties: Reactivity and Molecular Interactions
The arrangement of electrons within the 3-ethyl pyrazole ring dictates its reactivity, spectroscopic properties, and how it interacts with other molecules.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.
HOMO: Represents the ability to donate an electron.
LUMO: Represents the ability to accept an electron.
HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.[16]
DFT calculations are the primary method for visualizing and quantifying these orbitals.
Electron Density and Electrostatic Potential
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule.
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In pyrazole, this is concentrated around the sp²-hybridized (pyridine-like) nitrogen.
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the N-H proton, which is a hydrogen bond donor.
This analysis is critical for predicting non-covalent interactions, which are central to drug-receptor binding.
Visualizing Computational and Experimental Workflows
To ensure clarity and reproducibility, the workflows for characterizing 3-ethyl pyrazole can be visualized.
Caption: Integrated workflow for the structural and electronic analysis of 3-ethyl pyrazole.
Implications for Drug Development
The pyrazole scaffold's metabolic stability and ability to act as both a hydrogen bond donor and acceptor make it a valuable component in drug design.[1][5] The 3-ethyl substituent influences these properties in several key ways:
Steric Hindrance: The ethyl group can provide steric bulk, which can be used to achieve selective binding to a target protein by occupying a specific hydrophobic pocket.
Electronic Tuning: As an electron-donating group, the ethyl group slightly increases the electron density of the pyrazole ring, which can modulate the pKa of the ring nitrogens and influence its reactivity.[7]
Lipophilicity: The ethyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes, a critical factor for oral bioavailability.
The detailed structural and electronic data gathered through the methods described in this guide are essential inputs for modern drug discovery processes like structure-based drug design and quantitative structure-activity relationship (QSAR) studies.
Caption: Role of core properties in the in-silico drug design workflow.
Conclusion
The 3-ethyl pyrazole ring is a nuanced heterocyclic system whose properties are governed by a delicate interplay of aromaticity, tautomerism, and substituent effects. A multi-faceted approach, combining the empirical certainty of X-ray crystallography and NMR spectroscopy with the predictive power of Density Functional Theory, is essential for a complete understanding. This detailed characterization provides the foundational knowledge required for the rational design of novel pharmaceuticals and advanced materials, enabling scientists to leverage the unique structural and electronic features of this important scaffold.
References
A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem. (n.d.).
Gummadi, S. B., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Retrieved from [Link]
Gummadi, S. B., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC.
Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
The tautomerism of pyrazolines (dihydropyrazoles). (n.d.). SciSpace.
Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository.
Gomes, C. R. B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]
X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc.
Ilies, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5413. Retrieved from [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journals.
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). RSC Publishing.
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC.
Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PMC.
Synthesis, computational and biological study of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.
Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. Retrieved from [Link]
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). PMC.
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. (2004). LOCKSS.
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry.
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018).
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.
Density Functional Theory (DFT). (n.d.).
Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. (n.d.). JOCPR.
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). IJTSRD.
Synthesis and characterization of novel pyrazolone derivatives. (2014).
Synthesis, Crystal Structure and DFT Study of Ethyl 5-(Trimethylsilyl)-1-1H-Pyrazole-3-Carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
(PDF) Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. (2024). ResearchGate. Retrieved from [Link]
Enhancing Density Functional Theory for Static Correlation in Large Molecules. (2024). arXiv. Retrieved from [Link]
The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025).
Strategic Utilization of 3-Ethyl-1H-pyrazole-5-carbaldehyde in Pharmaceutical Synthesis: A Technical Guide
Executive Summary In modern medicinal chemistry, the pyrazole ring is recognized as a privileged scaffold, featured prominently in over 40 FDA-approved drugs, including celecoxib and sildenafil[1]. As a Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the pyrazole ring is recognized as a privileged scaffold, featured prominently in over 40 FDA-approved drugs, including celecoxib and sildenafil[1]. As a Senior Application Scientist, I frequently encounter the challenge of selecting the right building blocks that offer both structural stability and versatile functionalization handles. 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 518357-38-5) has emerged as a highly valuable intermediate[2]. Its unique substitution pattern—an ethyl group at C3 and a highly reactive formyl group at C5—provides a precise vector for synthesizing complex active pharmaceutical ingredients (APIs), particularly those targeting kinase inhibition, inflammation, and phosphodiesterase (PDE) pathways[1][2].
This technical guide explores the mechanistic rationale, downstream applications, and validated synthetic protocols for leveraging this critical intermediate in drug development.
Structural Rationale & Pharmacophore Significance
The selection of 3-Ethyl-1H-pyrazole-5-carbaldehyde is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) requirements[1]:
The Pyrazole Core: Pyrazole possesses an intermediate level of aromaticity. Its N-1 atom acts as a hydrogen bond donor (similar to pyrrole), while the N-2 atom serves as a hydrogen bond acceptor (similar to pyridine)[1]. This dual capability allows the core to anchor itself firmly within hydrophilic protein pockets via complementary hydrogen bonding[1].
The 3-Ethyl Substituent: The ethyl group provides essential lipophilicity (tuning the overall LogP of the molecule) and steric bulk. In targets like PDE5, basic alkyl substituents on the pyrazole ring are critical for occupying hydrophobic sub-pockets, thereby enhancing both potency and selectivity[1].
The 5-Carbaldehyde Handle: Aldehydes are highly electrophilic. The C5-formyl group acts as a versatile synthetic node, enabling rapid diversification into amines, alkenes, or extended heterocycles without disrupting the established pharmacophore[3].
Table 1: Physicochemical Profile of 3-Ethyl-1H-pyrazole-5-carbaldehyde
To ensure lot-to-lot consistency during scale-up, the following baseline parameters must be verified upon material receipt[2]:
Parameter
Specification / Value
CAS Number
518357-38-5
Molecular Formula
C₆H₈N₂O
Molecular Weight
124.14 g/mol
Appearance
Beige powder or off-white solid
Purity (Assay)
≥ 95%
Storage Conditions
0–8 °C (Protect from light and moisture)
Downstream Derivatization Pathways
The primary utility of 3-Ethyl-1H-pyrazole-5-carbaldehyde lies in its ability to undergo diverse carbon-carbon and carbon-nitrogen bond-forming reactions[3]. By exploiting the electrophilicity of the carbonyl carbon, medicinal chemists can rapidly generate analog libraries.
Fig 1: Divergent synthetic applications of the C5-aldehyde handle in medicinal chemistry.
Reductive Amination: Condensation with primary or secondary amines forms an imine/iminium intermediate, which is subsequently reduced. This is the premier method for appending solubilizing groups (e.g., morpholine or piperazine rings) to the pyrazole core[3][4].
Wittig/Horner-Wadsworth-Emmons Reactions: Converts the aldehyde into an alkene, creating rigid structural spacers that project subsequent pharmacophores into adjacent binding pockets[4].
Synthetic Methodology: The Vilsmeier-Haack Formylation
When synthesizing 3-Ethyl-1H-pyrazole-5-carbaldehyde de novo, the most robust approach is the Vilsmeier-Haack reaction[3]. This method utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent).
Causality of the Mechanism: The pyrazole ring is electron-rich. The Vilsmeier reagent selectively attacks the most nucleophilic carbon (C5) via electrophilic aromatic substitution. Subsequent aqueous hydrolysis of the resulting iminium intermediate yields the desired aldehyde[3].
Fig 2: Mechanistic workflow for the Vilsmeier-Haack formylation of 3-ethylpyrazole.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate In-Process Controls (IPCs). A protocol is only valid if it contains built-in verification steps.
Protocol A: Reductive Amination of 3-Ethyl-1H-pyrazole-5-carbaldehyde
Objective: To synthesize an aminomethyl pyrazole derivative via C-N bond formation.
Imine Formation: Dissolve 3-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous dichloroethane (DCE).
Causality: DCE is chosen over dichloromethane due to its higher boiling point, allowing for mild heating if the amine is sterically hindered.
Causality: Mild acidity protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine while avoiding complete protonation of the amine itself.
IPC 1 (Imine Verification): Stir for 2 hours at room temperature. Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Validation: Proceed only when the aldehyde peak (m/z 125.1 [M+H]⁺) is <5% and the imine intermediate mass is dominant.
Reduction: Cool the reaction to 0 °C. Add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) in portions.
Causality: NaCNBH₃ is selected over NaBH₄ because it is stable at mildly acidic pH and selectively reduces the iminium ion without reducing any residual unreacted aldehyde.
Quench and Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with ethyl acetate (3 x 20 mL).
IPC 2 (Final Product): Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and verify the final aminomethyl product via ¹H NMR.
Analytical Characterization & Quality Control
Before utilizing 3-Ethyl-1H-pyrazole-5-carbaldehyde in multi-step synthesis, its structural integrity must be validated. Tautomerization in pyrazoles (rapid proton exchange between N1 and N2) can occasionally broaden NMR signals, but the core chemical shifts remain distinct[1].
Table 2: Expected Analytical Signatures for Validation
Analytical Method
Signal / Value
Structural Assignment
LC-MS (ESI+)
m/z 125.1 [M+H]⁺
Corresponds to C₆H₈N₂O + H⁺
¹H NMR (DMSO-d₆)
~9.85 ppm (s, 1H)
Aldehyde proton (CHO)
¹H NMR (DMSO-d₆)
~6.65 ppm (s, 1H)
Pyrazole aromatic proton (C4-H)
¹H NMR (DMSO-d₆)
~2.65 ppm (q, J = 7.6 Hz, 2H)
Ethyl methylene (-CH₂-)
¹H NMR (DMSO-d₆)
~1.20 ppm (t, J = 7.6 Hz, 3H)
Ethyl methyl (-CH₃)
¹H NMR (DMSO-d₆)
~13.50 ppm (br s, 1H)
Pyrazole N-H (Exchangeable)
Note: The broad singlet at ~13.50 ppm is characteristic of the pyrazole N-H proton, which is highly sensitive to solvent hydrogen bonding and concentration.
National Institutes of Health (NIH) / National Library of Medicine. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." NIH PubMed Central. Retrieved from: [Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Characterization of Schiff Bases Derived from 3-Ethyl-1H-pyrazole-5-carbaldehyde and Primary Amines
Introduction & Scientific Rationale
Schiff bases (imines) containing a pyrazole core represent a highly privileged class of pharmacophores in modern drug discovery. They are widely utilized in the development of targeted antimicrobial agents, anticancer therapeutics, and dual-targeting enzyme inhibitors (such as DHFR/DNA gyrase inhibitors)[1]. Furthermore, they serve as highly versatile multidentate ligands in coordination chemistry.
The condensation of 3-Ethyl-1H-pyrazole-5-carbaldehyde with primary amines yields robust azomethine derivatives. The 3-ethyl substitution provides essential lipophilicity for cellular permeability, while the 5-carbaldehyde moiety serves as the critical electrophilic handle for imine formation. This application note details a comprehensive, self-validating protocol for synthesizing these derivatives, emphasizing the mechanistic causality behind the reaction parameters.
Mechanistic Causality & Experimental Design
The formation of a Schiff base is a classic nucleophilic addition-elimination reaction. The unshared electron pair on the primary amine attacks the electrophilic carbonyl carbon of 3-Ethyl-1H-pyrazole-5-carbaldehyde, forming an unstable hemiaminal (carbinolamine) intermediate[2].
Causality of Acid Catalysis: The dehydration of the carbinolamine to form the carbon-nitrogen double bond is the rate-determining step. By introducing a catalytic amount of a weak acid (glacial acetic acid), the hydroxyl group of the hemiaminal is protonated, converting it into a superior leaving group (
H2O
). It is critical to use a weak acid to maintain a pH between 4.5 and 5.5; excessive acidity would fully protonate the primary amine, neutralizing its nucleophilicity and completely halting the reaction[2].
Causality of Solvent Selection: Absolute ethanol is utilized as the reaction medium because it effectively solvates both precursors at reflux temperatures. Upon cooling, the less polar Schiff base product readily precipitates out of the solvent, driving the thermodynamic equilibrium forward via Le Chatelier's principle[3].
Reaction Workflow Visualization
Caption: Workflow for the synthesis and validation of pyrazole-derived Schiff bases.
Detailed Step-by-Step Protocol
Reagents & Equipment:
3-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)
Primary Amine (e.g., aniline, benzylamine, or aliphatic amine) (1.0 mmol)
Absolute Ethanol (15 mL)
Glacial Acetic Acid (2-3 drops)
50 mL Round-bottom flask with a reflux condenser
Magnetic stirrer, heating mantle, and TLC plates (Silica gel 60 F254)
Methodology:
Preparation of Reaction Mixture: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of 3-Ethyl-1H-pyrazole-5-carbaldehyde and 15 mL of absolute ethanol. Stir until complete dissolution is achieved.
Amine Addition: Slowly add 1.0 mmol of the selected primary amine to the stirring solution.
Acid Activation: Add 2-3 drops of glacial acetic acid. Insight: This establishes the optimal mildly acidic environment required to catalyze the dehydration of the carbinolamine intermediate without deactivating the amine[2].
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 4 to 6 hours[3].
In-Process Monitoring (Self-Validation): After 3 hours, monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is deemed complete when the UV-active spot corresponding to the starting pyrazole-carbaldehyde disappears.
Crystallization: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize the precipitation of the Schiff base[3].
Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove unreacted starting materials and trace impurities.
Purification: Recrystallize the crude product from hot absolute ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride.
Self-Validating Characterization & Quantitative Data
A robust synthetic protocol must be self-validating. The successful conversion of the aldehyde to the azomethine linkage is confirmed through specific, predictable spectral shifts[1][4].
Table 1: Expected Physicochemical and Spectral Data for 3-Ethyl-1H-pyrazole-5-carbaldehyde Schiff Bases
Parameter
Starting Material (Aldehyde)
Target Product (Schiff Base)
Diagnostic Significance
Physical State
Liquid / Low-melting solid
Crystalline Solid (often yellow)
Indicates successful condensation and increased molecular weight[2].
FT-IR Spectroscopy
Strong
C=O
stretch at ~1680-1700
cm−1
Strong
C=N
stretch at ~1610-1630
cm−1
Confirms the elimination of water and formation of the azomethine bond[4].
1H NMR (DMSO-
d6
)
Aldehydic proton singlet at ~9.5-10.5 ppm
Azomethine proton (
CH=N
) singlet at ~8.5-8.8 ppm
Definitive proof of carbaldehyde conversion to the imine[1][4].
TLC Retention (
Rf
)
Lower
Rf
(more polar due to
C=O
)
Higher
Rf
(less polar imine)
Rapid visual confirmation of reaction completion.
Note: Yields typically range from 65% to 85% depending on the nucleophilicity and steric hindrance of the specific primary amine utilized[1][4].
References[4] Title: Synthesis of Some New Binary and Spiro Heterocyclic Thiazolo[4,3-b][1,3,4]thiadiazole Ring Systems and Their Antimicrobial Evalu
Source: Der Pharma Chemica
URL:[Link] Title: Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound
Source: rdd.edu.iq
URL: [Link][4] Title: Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents
Source: PMC (nih.gov)
URL:[Link][1] Title: Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity
Source: PMC (nih.gov)
URL:[Link][2] Title: SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS
Source: IOSR Journal
URL: [Link]
Application Note: Preparation of Imines from 3-Ethyl-1H-pyrazole-5-carbaldehyde
Introduction & Strategic Relevance 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 518357-38-5) is a highly versatile heterocyclic building block. Pyrazole rings are privileged scaffolds in medicinal chemistry, frequently exhib...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Relevance
3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 518357-38-5) is a highly versatile heterocyclic building block. Pyrazole rings are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antimicrobial, anti-inflammatory, and antitumor properties[1]. The C5-formyl group of this compound provides a highly reactive electrophilic center, making it an ideal precursor for condensation with primary amines to yield imines (Schiff bases).
In drug development, these imines serve a dual purpose: they act as critical intermediates for synthesizing complex heterocyclic therapeutics and function as dynamic covalent linkages in prodrugs and targeted drug delivery systems[2]. This application note delineates the mechanistic principles and field-validated protocols for synthesizing high-purity imines from 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Mechanistic Rationale & Causality
The synthesis of imines from pyrazole carbaldehydes is governed by the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon, followed by dehydration. Understanding the causality behind the reaction conditions is critical for optimizing yields:
Nucleophilic Addition: The primary amine attacks the aldehyde, forming a tetrahedral hemiaminal intermediate. The basicity and steric hindrance of the amine directly dictate the reaction rate.
Acid-Catalyzed Dehydration: The elimination of water from the hemiaminal is the rate-determining step. Introducing a mild acid catalyst (e.g., glacial acetic acid) protonates the hemiaminal hydroxyl group, transforming it into a superior leaving group (water) and facilitating the formation of the carbon-nitrogen double bond (C=N)[3].
Equilibrium Shift: Imine formation is a reversible equilibrium process. To drive the reaction to completion, water must be continuously removed. This is achieved either thermodynamically (using a dehydrating solvent like absolute ethanol under reflux) or kinetically (using water scavengers like activated 5Å molecular sieves)[4].
Fig 1: Mechanistic pathway of imine formation via nucleophilic addition and dehydration.
Experimental Protocols
To accommodate different amine substrates, two distinct protocols are provided. Every step is designed to be a self-validating system, ensuring high fidelity and reproducibility.
Best suited for standard aliphatic amines and unhindered aromatic anilines.
Substrate Preparation: In a clean, oven-dried 50 mL round-bottom flask, dissolve 3-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, ~124.1 mg) in 10 mL of absolute ethanol. The use of absolute ethanol minimizes the initial water content, favoring the forward reaction.
Amine Addition: Add the primary amine (1.05 mmol) dropwise to the solution under continuous magnetic stirring. A slight stoichiometric excess of the amine compensates for potential evaporative losses.
Catalyst Introduction: Add 2-3 drops (approx. 0.2 mL) of glacial acetic acid. The acid lowers the pH to ~4.5-5.0, which is the optimal range for protonating the hemiaminal without completely protonating the nucleophilic amine[3].
Thermal Activation: Attach a reflux condenser and heat the mixture to 70-80 °C for 4-7 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase.
Isolation: Allow the reaction mixture to cool gradually to room temperature. For many aromatic amines, the imine will spontaneously precipitate. Collect the solid via vacuum filtration. If precipitation does not occur, concentrate the solvent under reduced pressure and induce crystallization by adding ice-cold distilled water.
Purification: Recrystallize the crude product from hot ethanol to yield the analytically pure imine.
Protocol B: Molecular Sieve-Promoted Condensation
Best suited for bulky, electron-deficient, or thermally sensitive amines.
Substrate Preparation: Add 3-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and the primary amine (1.1 mmol) to a 20 mL scintillation vial containing 5 mL of anhydrous dichloromethane (DCM).
Dehydration & Promotion: Add 500 mg of activated 5Å molecular sieves (pre-dried at 160 °C for 5 h under vacuum). The molecular sieves act synergistically as a mild Lewis acid promoter to activate the carbonyl and as a physical water scavenger to irreversibly drive the equilibrium[4].
Reaction: Seal the vial and stir vigorously at room temperature (20-25 °C) for 12-24 hours.
Isolation: Filter the heterogeneous mixture through a short Celite pad to remove the molecular sieves. Wash the pad with an additional 5 mL of DCM to ensure complete product recovery.
Concentration: Evaporate the filtrate under reduced pressure to isolate the imine.
Fig 2: Step-by-step experimental workflow for the synthesis and isolation of imines.
Quantitative Data & Expected Outcomes
The following table summarizes the anticipated reaction metrics when coupling 3-Ethyl-1H-pyrazole-5-carbaldehyde with various classes of amines based on established pyrazole-carbaldehyde literature[3].
Amine Class
Example R-Group
Preferred Protocol
Reaction Time
Expected Yield (%)
Key IR Shift (C=N, cm⁻¹)
Aliphatic (Unhindered)
Ethylamine
Protocol A
2 - 4 hours
85 - 92%
1640 - 1655
Aromatic (Electron-Rich)
4-Methoxyaniline
Protocol A
4 - 5 hours
80 - 88%
1610 - 1630
Aromatic (Electron-Poor)
4-Nitroaniline
Protocol B
18 - 24 hours
65 - 75%
1600 - 1620
Sterically Hindered
tert-Butylamine
Protocol B
24 hours
60 - 70%
1645 - 1660
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the resulting imines must be validated using spectroscopic techniques. The successful conversion of the aldehyde to the imine is confirmed by:
FT-IR Spectroscopy: The complete disappearance of the strong carbonyl (C=O) stretching frequency at ~1690 cm⁻¹ and the emergence of a sharp imine (C=N) stretch between 1600–1655 cm⁻¹[3].
¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆): The disappearance of the highly deshielded aldehyde proton singlet (typically around δ 9.8–10.0 ppm) and the appearance of the characteristic azomethine (CH=N) proton singlet at δ 8.2–8.5 ppm[3].
References
1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives
Asian Journal of Chemistry
URL:[Link]
Imine synthesis by oxidation, condensation, hydroamination or rearrangement
Organic Chemistry Portal
URL:[Link]
Application Notes and Protocols: Leveraging 3-Ethyl-1H-pyrazole-5-carbaldehyde for Prodrug Synthesis and Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to utilizing 3-Ethyl-1H-pyrazole-5-carbaldehyde as a versa...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to utilizing 3-Ethyl-1H-pyrazole-5-carbaldehyde as a versatile scaffold in the design and synthesis of innovative prodrugs for targeted drug delivery. The protocols and strategies outlined herein are grounded in established chemical principles and tailored for practical application in a research and development setting.
Introduction: The Strategic Advantage of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various biological interactions make it an attractive starting point for drug design.[3] 3-Ethyl-1H-pyrazole-5-carbaldehyde, in particular, offers a reactive aldehyde functionality ripe for conjugation, providing a gateway to a multitude of prodrug architectures. This guide will explore two primary strategies for its application: a hypoxia-activated prodrug system leveraging the pyrazole core and a targeted delivery system utilizing a Schiff base linkage.
Chemical Profile: 3-Ethyl-1H-pyrazole-5-carbaldehyde
3-Ethyl-1H-pyrazole-5-carbaldehyde is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[4] Its pyrazole ring system is known to contribute to biological activity, while the aldehyde group provides a reactive handle for various chemical transformations, including the formation of imines.[4][5]
The hypoxic microenvironment of solid tumors presents a unique opportunity for targeted drug delivery.[6] Prodrugs designed to be activated under low-oxygen conditions can selectively release their cytotoxic payload in the tumor, minimizing systemic toxicity.[6] We propose a novel strategy wherein the pyrazole ring of 3-Ethyl-1H-pyrazole-5-carbaldehyde acts as the bioreductive trigger.
Conceptual Framework
Under normoxic conditions, the prodrug remains intact. In the hypoxic tumor microenvironment, we hypothesize that intracellular reductases will reduce the pyrazole ring, leading to a cascade of electronic rearrangements that culminate in the cleavage of the linker and release of the active drug.
Protocol 1: Synthesis of a Hypoxia-Activated Doxorubicin Prodrug
This protocol details the synthesis of a doxorubicin prodrug linked to 3-Ethyl-1H-pyrazole-5-carbaldehyde via a self-immolative linker.
Materials:
3-Ethyl-1H-pyrazole-5-carbaldehyde
Doxorubicin hydrochloride
4-Aminobenzyl alcohol
Triphosgene
Triethylamine (Et₃N)
Anhydrous Dichloromethane (DCM)
Anhydrous Dimethylformamide (DMF)
Silica gel for column chromatography
Step 1: Synthesis of the Linker (4-(isocyanatomethyl)phenyl)(methyl)carbamate)
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminobenzyl alcohol in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triphosgene portion-wise, followed by the dropwise addition of Et₃N.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isocyanate linker.
Step 2: Conjugation to Doxorubicin
Dissolve doxorubicin hydrochloride in anhydrous DMF and add Et₃N to neutralize.
Add the crude isocyanate linker from Step 1 to the doxorubicin solution.
Stir the reaction at room temperature for 24 hours.
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the doxorubicin-linker conjugate.
Step 3: Schiff Base Formation with 3-Ethyl-1H-pyrazole-5-carbaldehyde
Dissolve the doxorubicin-linker conjugate from Step 2 and 3-Ethyl-1H-pyrazole-5-carbaldehyde in anhydrous methanol.
Add a catalytic amount of acetic acid.
Reflux the mixture for 6 hours.
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the final prodrug.
Characterization:
¹H and ¹³C NMR: To confirm the structure of the final product and intermediates.
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the final prodrug.
Strategy 2: Targeted Drug Delivery via Schiff Base Linkage
This strategy utilizes the reversible formation of a Schiff base (imine) between the aldehyde group of the pyrazole scaffold and an amine-containing drug. The prodrug can be further functionalized with a targeting moiety to direct it to specific cells or tissues.
Targeting Carbonic Anhydrase IX (CA IX)
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of hypoxic tumors and has limited expression in normal tissues, making it an excellent target for cancer therapy.[6][7] Acetazolamide, a sulfonamide-based inhibitor of CA IX, can be used as a targeting ligand to deliver conjugated drugs to CA IX-expressing tumor cells.[8]
Figure 2: Targeted drug delivery to CA IX-expressing cells.
Protocol 2: Synthesis of a Targeted Doxorubicin Prodrug
This protocol describes the synthesis of a doxorubicin prodrug linked to 3-Ethyl-1H-pyrazole-5-carbaldehyde and targeted with an acetazolamide derivative.
Materials:
3-Ethyl-1H-pyrazole-5-carbaldehyde
Doxorubicin hydrochloride
Acetazolamide
Propargylamine
Sodium azide
Copper(II) sulfate pentahydrate
Sodium ascorbate
Anhydrous DMF, DCM, and Methanol
Silica gel for column chromatography
Step 1: Functionalization of Acetazolamide
React acetazolamide with propargylamine in the presence of a coupling agent such as EDC/HOBt to form an amide bond, yielding an alkyne-functionalized acetazolamide.
Purify the product by column chromatography.
Step 2: Functionalization of 3-Ethyl-1H-pyrazole-5-carbaldehyde
React 3-Ethyl-1H-pyrazole-5-carbaldehyde with a suitable azide-containing linker (e.g., azidoacetic acid activated as an N-hydroxysuccinimide ester) to introduce an azide group onto the pyrazole ring.
Purify the product by column chromatography.
Step 3: "Click" Chemistry Conjugation
Dissolve the alkyne-functionalized acetazolamide (from Step 1) and the azide-functionalized pyrazole aldehyde (from Step 2) in a mixture of t-butanol and water.
Add copper(II) sulfate pentahydrate and sodium ascorbate to catalyze the cycloaddition reaction.
Stir the reaction at room temperature for 12 hours.
Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the acetazolamide-pyrazole aldehyde conjugate.
Step 4: Schiff Base Formation with Doxorubicin
Dissolve the acetazolamide-pyrazole aldehyde conjugate (from Step 3) and doxorubicin hydrochloride in anhydrous methanol with a catalytic amount of acetic acid.
Reflux the mixture for 6 hours.
Cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the crude product by preparative HPLC to obtain the final targeted prodrug.
Characterization:
¹H and ¹³C NMR: To confirm the structure of the final product and all intermediates.
HRMS: To confirm the molecular weight of the final targeted prodrug.
In Vitro and In Vivo Evaluation Protocols
Protocol 3: In Vitro Hypoxia-Induced Drug Release Assay
This assay evaluates the selective release of the active drug from the hypoxia-activated prodrug under low-oxygen conditions.
Materials:
Cancer cell line (e.g., HT-29 colorectal cancer cells)
Cell culture medium and supplements
Hypoxia chamber or incubator
Prodrug synthesized in Protocol 1
LC-MS/MS system
Procedure:
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
Treat the cells with the prodrug at various concentrations.
Place one set of plates in a normoxic incubator (21% O₂) and another set in a hypoxic chamber (e.g., 1% O₂).
Incubate for 24, 48, and 72 hours.
At each time point, collect the cell culture supernatant and lyse the cells.
Analyze the concentration of the released active drug (doxorubicin) in the supernatant and cell lysate using a validated LC-MS/MS method.
Compare the amount of drug released under hypoxic versus normoxic conditions.
Protocol 4: In Vivo Efficacy Study in an Orthotopic Xenograft Model
This protocol assesses the anti-tumor efficacy of the targeted prodrug in a clinically relevant animal model.
Materials:
Immunocompromised mice (e.g., NOD-SCID)
CA IX-expressing cancer cell line (e.g., SK-RC-52 renal cancer cells)
Targeted prodrug synthesized in Protocol 2
Vehicle control (e.g., saline)
Calipers for tumor measurement
Procedure:
Surgically implant the CA IX-expressing cancer cells into the corresponding organ of the mice (e.g., kidney for SK-RC-52 cells) to establish an orthotopic tumor model.[9][10]
Allow the tumors to grow to a palpable size.
Randomly assign the mice to treatment groups (vehicle control, targeted prodrug).
Administer the treatments intravenously at a predetermined dose and schedule.
Monitor tumor growth by measuring tumor volume with calipers twice a week.
Monitor the body weight of the mice as an indicator of toxicity.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
3-Ethyl-1H-pyrazole-5-carbaldehyde is a promising and versatile building block for the development of advanced prodrug systems. The strategies and protocols outlined in these application notes provide a solid foundation for researchers to explore its potential in creating highly selective and effective cancer therapeutics. The inherent properties of the pyrazole scaffold, combined with the reactivity of the aldehyde group, open up a vast chemical space for the design of next-generation targeted drug delivery platforms.
References
Carbonic Anhydrase IX as a key component of the tumor microenvironment. (Source: Multiple search results on CA IX and hypoxia)
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]
Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. PubMed. [Link]
Acetazolamide Serves as Selective Delivery Vehicle for Dipeptide-Linked Drugs to Renal Cell Carcinoma. AACR Journals. [Link]
Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates. ACS Publications. [Link]
Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. PMC. [Link]
Clinical relevance and therapeutic predictive ability of hypoxia biomarkers in head and neck cancer tumour models. PMC. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives". JCHR. [Link]
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC. [Link]
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. [Link]
Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Mosul Journals. [Link]
Hypoxia and metastasis in an orthotopic cervix cancer xenograft model. PubMed. [Link]
Acetazolamide Serves as Selective Delivery Vehicle for Dipeptide-Linked Drugs to Renal Cell Carcinoma. PubMed. [Link]
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]
Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. JOCPR. [Link]
In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. PMC. [Link]
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC. [Link]
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. ResearchGate. [Link]
Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. European Journal of Chemistry. [Link]
Tumor hypoxia levels in xenograft models. ResearchGate. [Link]
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II) with their antimicrobial studies. WJPR. [Link]
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC. [Link]
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA. [Link]
Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. MDPI. [Link]
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygenation. PMC. [Link]
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem. [Link]
Induction and Testing of Hypoxia in Cell Culture. PMC. [Link]
Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). ResearchGate. [Link]
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. ACS Publications. [Link]
The Strategic Role of 3-Ethyl-1H-pyrazole-5-carbaldehyde in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Crop Protection The pyrazole ring system is a "privileged scaffold" in the field of agrochemical research and development. Its inherent chemical stability, c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Crop Protection
The pyrazole ring system is a "privileged scaffold" in the field of agrochemical research and development. Its inherent chemical stability, coupled with multiple sites for functionalization, allows for the creation of a diverse array of molecules with potent biological activities.[1][2] Within this important class of compounds, 3-Ethyl-1H-pyrazole-5-carbaldehyde serves as a critical building block for the synthesis of next-generation fungicides, herbicides, and insecticides.[1][3] Its unique structure, featuring a reactive aldehyde group and a strategically positioned ethyl group, provides a versatile platform for the development of highly efficacious and selective crop protection agents.
This technical guide provides an in-depth exploration of the application of 3-Ethyl-1H-pyrazole-5-carbaldehyde in the agrochemical industry. We will delve into the synthetic pathways leading to key agrochemical intermediates, discuss the structure-activity relationships that underscore the importance of the 3-ethyl substituent, and provide detailed protocols for the formulation of pyrazole-based pesticides.
The Versatility of 3-Ethyl-1H-pyrazole-5-carbaldehyde in Agrochemical Synthesis
3-Ethyl-1H-pyrazole-5-carbaldehyde is a key precursor in the synthesis of a variety of agrochemically active compounds. The aldehyde functionality allows for a range of chemical transformations, including oxidation to a carboxylic acid, which is a common intermediate in the production of pyrazole carboxamide fungicides and insecticides.[3][4]
Key Classes of Agrochemicals Derived from Pyrazole Scaffolds:
Fungicides (Succinate Dehydrogenase Inhibitors - SDHIs): Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to the inhibition of spore germination and mycelial growth. The 3-ethyl group on the pyrazole ring can play a significant role in the binding affinity of the molecule to the target enzyme, thereby influencing its fungicidal efficacy.
Insecticides: Phenylpyrazole insecticides, a prominent class of broad-spectrum insecticides, function by blocking GABA-gated chloride channels in the nervous system of insects. This leads to hyperexcitation and death of the insect. The substitution pattern on the pyrazole ring is crucial for the insecticide's selectivity and potency.
Herbicides (HPPD Inhibitors): Pyrazole derivatives are also utilized in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. Inhibition of this enzyme disrupts the biosynthesis of essential compounds, leading to bleaching and eventual plant death.
Synthetic Protocol: From 3-Ethyl-1H-pyrazole-5-carbaldehyde to a Key Insecticidal Intermediate
The following protocol details the synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, a key intermediate in the development of pyrazole-based insecticides.[5] This multi-step synthesis highlights the utility of 3-Ethyl-1H-pyrazole-5-carbaldehyde as a starting material.
Step 1: Oxidation of 3-Ethyl-1H-pyrazole-5-carbaldehyde to 3-Ethyl-1H-pyrazole-5-carboxylic acid
The initial step involves the oxidation of the aldehyde group to a carboxylic acid. This is a crucial transformation to enable subsequent amide bond formation.
Materials and Reagents:
3-Ethyl-1H-pyrazole-5-carbaldehyde
Potassium permanganate (KMnO₄)
Acetone
Water
Hydrochloric acid (HCl)
Procedure:
In a round-bottom flask, dissolve 3-Ethyl-1H-pyrazole-5-carbaldehyde in a mixture of acetone and water.
Cool the solution in an ice bath and slowly add potassium permanganate while stirring.
Allow the reaction to proceed at room temperature until the purple color of the permanganate disappears.
Filter the reaction mixture to remove the manganese dioxide precipitate.
Acidify the filtrate with hydrochloric acid to a pH of 2, which will precipitate the 3-Ethyl-1H-pyrazole-5-carboxylic acid.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Methylation of the Pyrazole Ring
The N-methylation of the pyrazole ring is often a key step to enhance the biological activity of the final product.
Materials and Reagents:
3-Ethyl-1H-pyrazole-5-carboxylic acid
Dimethyl carbonate
Sodium hydride (NaH)
Dimethylformamide (DMF)
Procedure:
In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride in dry DMF.
Slowly add a solution of 3-Ethyl-1H-pyrazole-5-carboxylic acid in DMF.
After the initial reaction subsides, add dimethyl carbonate to the mixture.
Heat the reaction mixture to 80-140°C for several hours, monitoring the reaction by TLC.[6]
After completion, cool the reaction and quench with water.
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 1-Methyl-3-ethyl-1H-pyrazole-5-carboxylic acid.
Step 3: Chlorination of the Pyrazole Ring
Introduction of a chlorine atom at the 4-position of the pyrazole ring is a common strategy to further modulate the biological activity.
Materials and Reagents:
1-Methyl-3-ethyl-1H-pyrazole-5-carboxylic acid
Concentrated Hydrochloric acid
Hydrogen peroxide
Procedure:
Dissolve the 1-Methyl-3-ethyl-1H-pyrazole-5-carboxylic acid in concentrated hydrochloric acid.
Slowly add hydrogen peroxide to the solution while stirring.[7]
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
Cool the reaction mixture and neutralize to precipitate the product.
Filter, wash with water, and dry to yield 4-Chloro-1-methyl-3-ethyl-1H-pyrazole-5-carboxylic acid.
Step 4: Formation of the Acid Chloride
Activation of the carboxylic acid to an acid chloride is necessary for the final amidation step.
Dissolve the substituted amine and triethylamine in DCM.
Cool the solution to -5°C.
Slowly add a solution of the acid chloride in DCM.[5]
Allow the reaction to warm to room temperature and stir overnight.
Wash the reaction mixture with water, dry the organic layer, and concentrate.
Purify the crude product by column chromatography to obtain the final 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide derivative.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway from 3-Ethyl-1H-pyrazole-5-carbaldehyde to a key insecticidal intermediate.
Structure-Activity Relationship: The Significance of the 3-Ethyl Group
The ethyl group at the 3-position of the pyrazole ring is not merely a passive substituent. Structure-activity relationship (SAR) studies on various pyrazole-based agrochemicals have demonstrated that the nature of the substituent at this position can significantly impact biological activity.[8]
Steric and Electronic Effects: The ethyl group provides a certain steric bulk that can influence the binding of the molecule to its target enzyme or receptor. It can also exert electronic effects on the pyrazole ring, which can modulate the overall physicochemical properties of the molecule, such as its lipophilicity and metabolic stability.
Enhanced Efficacy: In some cases, the presence of a small alkyl group like ethyl at the 3-position, as opposed to a hydrogen or a larger group, has been shown to optimize the fit of the molecule into the active site of the target protein, leading to enhanced pesticidal activity. For instance, in a study on pyrazole carboxamides, the nature of the alkyl group at the 3-position was found to be a key determinant of fungicidal efficacy.
Formulation Protocols for Pyrazole-Based Agrochemicals
The effective delivery of a pyrazole-based active ingredient to the target pest or plant is highly dependent on its formulation. Here, we provide protocols for three common types of agrochemical formulations.
In a suitable vessel, dissolve the pyrazole active ingredient in the aromatic solvent with gentle heating if necessary.
Once completely dissolved, add the non-ionic and anionic emulsifiers and stir until a homogeneous solution is obtained.
Filter the resulting concentrate to remove any impurities.
Protocol 2: Wettable Powder (WP) Formulation
WP formulations are ideal for solid, water-insoluble pyrazole derivatives.[10]
Components:
Component
Function
Typical Concentration (% w/w)
Pyrazole Active Ingredient
Active Substance
25 - 80
Wetting Agent (e.g., Atlox™ Metasperse 550S)
Wetting Agent
2 - 5
Dispersing Agent (e.g., Atlox™ 4913)
Dispersant
3 - 8
Inert Carrier (e.g., Kaolin or Silica)
Carrier
To 100%
Procedure:
Pre-mill the pyrazole active ingredient to the desired particle size.
In a blender, combine the milled active ingredient, wetting agent, dispersing agent, and inert carrier.
Blend until a uniform powder is obtained.
The powder can be further milled to achieve a finer particle size if required.
Protocol 3: Suspo-emulsion (SE) Formulation
SE formulations are complex but versatile, allowing for the combination of a solid, water-insoluble active ingredient with a liquid, water-immiscible active ingredient.[11][12]
Diagram of Suspo-emulsion Structure:
Caption: A simplified representation of a suspo-emulsion formulation.
Procedure for preparing a suspo-emulsion:
Prepare the Suspension Concentrate (SC) phase: Mill the solid pyrazole active ingredient with water, a dispersing agent, and a wetting agent to form a stable suspension.
Prepare the Emulsion in Water (EW) phase: Dissolve the liquid active ingredient in an oil carrier and emulsify this into water using appropriate emulsifiers.
Combine the phases: Slowly add the SC phase to the EW phase under constant agitation to form the final suspo-emulsion.
Conclusion
3-Ethyl-1H-pyrazole-5-carbaldehyde is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its strategic importance lies in its ability to be efficiently converted into a wide range of pyrazole derivatives with potent fungicidal, insecticidal, and herbicidal activities. The protocols and insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge to harness the potential of this key building block in the development of innovative and effective crop protection solutions.
References
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. (n.d.). Google Patents.
Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. (2015). Bioorganic & Medicinal Chemistry.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
Suspoemulsion (SE) formulations - Croda Agriculture. (n.d.). Croda. Retrieved March 20, 2026, from [Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
KR20160009657A - Solid forms of fungicidal pyrazoles - Google Patents. (n.d.). Google Patents.
SK285655B6 - Suspo-emulsion formulation - Google Patents. (n.d.). Google Patents.
Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. (2013). Journal of Agricultural and Food Chemistry.
Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. (2022). Molecules.
Suspo-emulsion - AU Solutions - Pesticide Inert Packages. (n.d.). AU-Solutions. Retrieved March 20, 2026, from [Link]
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). Journal of the Serbian Chemical Society.
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020). Archiv der Pharmazie.
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules.
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2026). Journal of the Serbian Chemical Society.
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules.
Wettable powder (WP) formulations - Croda Agriculture. (n.d.). Croda. Retrieved March 20, 2026, from [Link]
Systemic Insecticide: Emulsifiable Concentrate Formulation - Aragen Life Sciences. (n.d.). Aragen. Retrieved March 20, 2026, from [Link]
Development and Stability Evaluation of an Environmentally Friendly Aqueous Suspoemulsion of Emamectin Benzo
Formulating emulsifiable concentrate (EC) - Croda Agriculture. (n.d.). Croda. Retrieved March 20, 2026, from [Link]
WO2022115930A1 - Suspoemulsion, process for preparing a suspoemulsion, method for controlling undesired vegetation and/or pests and method for treating seeds - Google Patents. (n.d.). Google Patents.
CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (n.d.). Google Patents.
Application Notes and Protocols for the Synthesis of Transition Metal Coordination Complexes Using 3-Ethyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry Pyrazole derivatives are a cornerstone in the design of versatile ligands...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry
Pyrazole derivatives are a cornerstone in the design of versatile ligands for coordination chemistry. Their unique electronic properties, steric tuneability, and the presence of multiple nitrogen donor atoms make them exceptional building blocks for constructing a vast array of transition metal complexes.[1][2] These complexes are at the forefront of various fields, from catalysis and materials science to the development of novel therapeutic agents with anticancer, antibacterial, and antifungal properties.[3][4] The introduction of a carbaldehyde functional group at the 5-position of the pyrazole ring, as in 3-Ethyl-1H-pyrazole-5-carbaldehyde, opens up a gateway to a rich variety of Schiff base ligands. These Schiff bases, formed through condensation with primary amines, are powerful chelating agents capable of forming stable and structurally diverse coordination complexes with a wide range of transition metals. This guide provides detailed protocols and scientific insights for the synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde and its subsequent use in the preparation of transition metal coordination complexes.
Part 1: Synthesis of the Ligand Precursor: 3-Ethyl-1H-pyrazole-5-carbaldehyde
The synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the pyrazole nucleus.[2] The reaction proceeds via an electrophilic substitution mechanism involving a Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]
Protocol 1: Vilsmeier-Haack Synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde
This protocol is a general guideline and may require optimization based on the specific starting materials and laboratory conditions.
Materials:
3-Ethyl-1H-pyrazole (or its precursor hydrazone)
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF), anhydrous
Dichloromethane (DCM), anhydrous
Crushed ice
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography
Procedure:
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Formylation Reaction: Dissolve 3-Ethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-Ethyl-1H-pyrazole-5-carbaldehyde as a solid.
Expected Characterization Data for 3-Ethyl-1H-pyrazole-5-carbaldehyde:
IR (KBr, cm⁻¹): ~3200 (N-H), ~1670 (C=O aldehyde).
Mass Spectrometry (EI): m/z (%) = 124.06 (M⁺).
Part 2: Synthesis of Schiff Base Ligands
The aldehyde functionality of 3-Ethyl-1H-pyrazole-5-carbaldehyde serves as a versatile handle for the synthesis of a wide array of Schiff base ligands through condensation with primary amines. This reaction is typically straightforward and high-yielding.
Protocol 2: General Synthesis of a Pyrazole-based Schiff Base Ligand
This protocol describes the synthesis of a representative Schiff base ligand from 3-Ethyl-1H-pyrazole-5-carbaldehyde and a substituted aniline.
Materials:
3-Ethyl-1H-pyrazole-5-carbaldehyde
Substituted aniline (e.g., 4-methoxyaniline)
Ethanol or Methanol
Glacial acetic acid (catalytic amount)
Procedure:
Dissolution: Dissolve 3-Ethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in ethanol (20 mL) in a round-bottom flask.
Addition of Amine: To this solution, add the substituted aniline (1 equivalent) dissolved in a minimal amount of ethanol.
Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.
Expected Characterization Data for a Representative Schiff Base (with 4-methoxyaniline):
Appearance: Crystalline solid.
¹H NMR (CDCl₃, 400 MHz): δ ~8.5 (s, 1H, -CH=N-), pyrazole and aromatic protons in their respective regions, 3.8 (s, 3H, -OCH₃), ethyl group signals.
IR (KBr, cm⁻¹): ~1620-1640 (C=N, imine). The C=O stretch from the aldehyde at ~1670 cm⁻¹ will be absent.
Part 3: Synthesis of Transition Metal Coordination Complexes
The synthesized Schiff base ligands can be readily complexed with a variety of transition metal salts. The choice of metal and counter-ion can influence the geometry and properties of the resulting complex.
Protocol 3: General Synthesis of a Transition Metal Complex
This protocol provides a general method for the synthesis of a transition metal (e.g., Cu(II), Co(II), Ni(II)) complex with a pyrazole-based Schiff base ligand.[6]
Materials:
Pyrazole-based Schiff base ligand
Transition metal salt (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O)
Methanol or Ethanol
Procedure:
Ligand Solution: Dissolve the Schiff base ligand (2 equivalents) in hot methanol (30 mL) in a round-bottom flask.
Metal Salt Solution: In a separate flask, dissolve the transition metal salt (1 equivalent) in methanol (15 mL).
Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A color change and/or precipitation is often observed immediately.
Reflux: Reflux the reaction mixture for 2-6 hours to ensure complete complexation.
Isolation: After cooling to room temperature, collect the precipitated solid by filtration.
Washing and Drying: Wash the complex with cold methanol to remove any unreacted starting materials and then with diethyl ether. Dry the final product in a vacuum desiccator.
Data Presentation: Representative Reaction Parameters
Metal Salt
Ligand:Metal Ratio
Solvent
Reflux Time (h)
Expected Complex Color
Cu(OAc)₂·H₂O
2:1
Methanol
3
Green/Brown
CoCl₂·6H₂O
2:1
Ethanol
4
Pink/Blue
Ni(NO₃)₂·6H₂O
2:1
Methanol
4
Green
Part 4: Characterization of the Coordination Complexes
A thorough characterization of the synthesized complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed.
Infrared (IR) Spectroscopy: A key indicator of complexation is the shift in the C=N (imine) stretching frequency of the Schiff base ligand (typically ~1620-1640 cm⁻¹) to a lower or higher wavenumber upon coordination to the metal center.[6] The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.
UV-Vis Spectroscopy: The electronic spectra of the complexes will show ligand-based π-π* and n-π* transitions, as well as d-d transitions and charge transfer bands characteristic of the specific metal ion and its coordination geometry.[4] For instance, Cu(II) complexes with square planar geometry often exhibit d-d transitions in the visible region.[4]
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR can confirm the coordination of the ligand. The signals of the protons near the coordination sites will show a downfield or upfield shift compared to the free ligand. For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), the NMR spectra will be broad and may not be informative.
Mass Spectrometry (ESI-MS): This technique is invaluable for confirming the molecular weight of the complex and providing evidence for the metal-to-ligand stoichiometry.
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which can be compared with the calculated values for the proposed structure.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the coordination complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[7] Growing single crystals suitable for X-ray diffraction may require screening various crystallization techniques such as slow evaporation, vapor diffusion, or layering.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of transition metal complexes.
General Structure of a Bidentate Schiff Base Complex
Caption: Generalized structure of a metal complex with two bidentate ligands.
Troubleshooting Common Issues
Issue
Possible Cause
Suggested Solution
Low yield in Vilsmeier-Haack reaction
Incomplete reaction; decomposition of product during work-up.
Ensure anhydrous conditions. Monitor reaction closely by TLC. Perform work-up at low temperature and use a mild base for neutralization.
Difficulty in Schiff base formation
Steric hindrance from the amine; low reactivity of the aldehyde or amine.
Increase reflux time; use a different solvent; add a stronger acid catalyst (use with caution).
Complex does not precipitate
High solubility of the complex in the reaction solvent.
Reduce the solvent volume under reduced pressure; add a less polar co-solvent to induce precipitation; cool the solution in an ice bath.
Broad NMR peaks for diamagnetic complexes
Presence of paramagnetic impurities.
Ensure the metal salt used is pure; purify the complex by recrystallization.
Conclusion
3-Ethyl-1H-pyrazole-5-carbaldehyde is a valuable and versatile precursor for the synthesis of a wide range of Schiff base ligands and their corresponding transition metal coordination complexes. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich coordination chemistry of this pyrazole derivative. The resulting complexes have significant potential in various applications, particularly in the development of new therapeutic agents. Careful execution of the synthetic procedures and thorough characterization of the products are paramount to ensure the reliability and reproducibility of the research findings.
References
Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. PMC. [Link]
Synthesis, Spectroscopy and Structural Elucidation of Two new CoII and NiII Complexes of Pyrazole Derived Heterocyclic Schiff base ligand as Potential Anticancer and Photocatalytic Agents. Semantic Scholar. [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ASPECTS OF O-AND N-DONOR SCHIFF BASE LIGANDS AND THEIR Co (II) & Zn (II) COMPLEXE. International Journal of ChemTech Research. [Link]
Metal(II) N2S2 Schiff-base complexes incorporating pyrazole or isoxazole (M = Ni, Cu or Zn). Spin states, racemization kinetics and electrochemistry. Journal of the Chemical Society, Dalton Transactions. [Link]
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]
Transition metal complexes with pyrazole based ligands. ResearchGate. [Link]
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. Journal of Applicable Chemistry. [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]
Preparation and characterization of Schiff base Cu(II) complex and its applications on textile materials. ResearchGate. [Link]
Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. ResearchGate. [Link]
Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC. [Link]
Synthesis, Characterization, and Biological Study of New Schiff Base and their Complexes for Ni (II), Cu (II) Metal Ions. Journal of Biomedicine and Biosensors. [Link]
Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry. [Link]
Synthesis and characterization of some new complexes of Cu(II), Ni(II) and V(IV) with Schiff base derived from indole-3-carboxaldehyde. Biological activity on prokaryotes and eukaryotes. PubMed. [Link]
(a) Synthesis of Schiff's base (imine) from carbaldehyde (1). ResearchGate. [Link]
Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole. Baghdad Science Journal. [Link]
Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. European Journal of Chemistry. [Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC. [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO. [Link]
Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and. OICC Press. [Link]
SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. [Link]
Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. MDPI. [Link]
Synthesis and Biological Activity of a Novel Derivatives of Schiff Base. Al-Nahrain Journal of Science. [Link]
Technical Support Center: Synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde
Welcome to the technical support guide for the synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde. This molecule is a valuable building block in medicinal and agricultural chemistry, prized for its versatile aldehyde functi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde. This molecule is a valuable building block in medicinal and agricultural chemistry, prized for its versatile aldehyde functional group which allows for a wide array of subsequent chemical transformations.[1] The most common and effective method for its synthesis is the Vilsmeier-Haack formylation of 3-ethyl-1H-pyrazole.[2][3][4]
This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during this synthesis, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and improve your reaction yields.
Q1: My reaction has a very low yield or failed completely. What are the most likely causes?
A1: Low or no yield is typically traced back to three critical areas: the quality of your reagents and solvents, the integrity of the Vilsmeier reagent, or suboptimal reaction conditions.
Expertise & Causality: The Vilsmeier-Haack reaction is highly dependent on the generation of a potent electrophile, the chloroiminium salt (Vilsmeier reagent), from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7] This reagent is extremely sensitive to moisture. Any water present in the glassware, solvents, or starting materials will rapidly decompose the POCl₃ and the Vilsmeier reagent, halting the reaction before it can begin.[8] Furthermore, the pyrazole starting material must be sufficiently electron-rich to undergo electrophilic substitution.[5]
Troubleshooting Protocol:
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling in a desiccator.[9] Use fresh, anhydrous DMF, preferably from a sealed bottle.
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. Old bottles may have degraded due to ambient moisture. Ensure your starting 3-ethyl-1H-pyrazole is pure and free of acidic impurities.
Check Reaction Temperature: The Vilsmeier reagent is prepared at 0-5 °C to control the exothermic reaction between POCl₃ and DMF.[6] If the temperature is too high during preparation, the reagent can decompose. Conversely, if the subsequent formylation reaction is not heated sufficiently, it may be too sluggish to proceed to completion.[9][10]
Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material.[9] If the starting material is not being consumed, it points to an issue with reagent activity or reaction conditions.
Q2: I'm observing multiple spots on my TLC plate and obtaining a complex mixture of products. What side reactions are occurring?
A2: The formation of multiple products often indicates side reactions due to incorrect stoichiometry, excessive temperature, or unexpected reactivity.
Expertise & Causality: While formylation is strongly preferred at the electron-rich C5 position of the pyrazole ring, several side reactions can occur:
Over-formylation: A large excess of the Vilsmeier reagent can sometimes lead to di-formylation or other secondary reactions.
Reaction with Impurities: Impurities in the starting pyrazole can lead to a cascade of side products.
Substrate Decomposition: Prolonged exposure to high temperatures or harsh acidic conditions during the reaction or work-up can cause the pyrazole ring or the aldehyde product to decompose, leading to tar formation.[9]
Hydroxymethylation: Under prolonged heating in DMF, small amounts of formaldehyde can be generated, potentially leading to hydroxymethylation of the pyrazole as a minor byproduct.[10]
Recommended Stoichiometry and Temperature Profile
Reagent
Equivalents (mol)
Role
Key Considerations
3-Ethyl-1H-pyrazole
1.0
Substrate
Must be pure and dry.
Anhydrous DMF
3 - 6
Reagent & Solvent
Must be strictly anhydrous.
POCl₃
1.2 - 2.0
Activating Agent
Add dropwise at 0-5 °C. Using a larger excess may not improve yield and can complicate work-up.[10]
Temperature Profile
Vilsmeier Reagent Prep
0 - 5 °C
Reagent Formation
Control exotherm to prevent decomposition.
Formylation Reaction
RT to 80 °C
Product Formation
Start at lower temp, then heat. Monitor by TLC to determine optimal time and temp.[6][9]
Troubleshooting Protocol:
Optimize Stoichiometry: Begin with a smaller excess of the Vilsmeier reagent (e.g., 1.2 - 1.5 equivalents of POCl₃).
Control Temperature: Avoid excessively high reaction temperatures or prolonged heating. Monitor the reaction by TLC and stop heating once the starting material is consumed.
Purify Starting Material: If side products persist, consider purifying the starting 3-ethyl-1H-pyrazole by distillation or recrystallization.
Below is a diagram illustrating the desired reaction pathway versus a potential decomposition pathway.
Caption: Desired formylation pathway versus potential side reactions.
Q3: I am losing a significant amount of my product during the aqueous work-up. How can I improve my isolation yield?
A3: Product loss during work-up is a very common issue, often due to the product's partial water solubility or emulsion formation during extraction.
Expertise & Causality: The work-up procedure serves two main purposes: to hydrolyze the iminium salt intermediate to the final aldehyde and to neutralize the highly acidic reaction mixture from the hydrolysis of excess POCl₃, which produces phosphoric and hydrochloric acid.[8] The target molecule, 3-Ethyl-1H-pyrazole-5-carbaldehyde, contains polar N-H and C=O groups, giving it some solubility in water. During neutralization and extraction, a significant portion of the product can remain in the aqueous layer.
Troubleshooting Workflow for Product Isolation
Caption: Decision-making workflow for an effective work-up procedure.
Optimized Work-up and Extraction Protocol:
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction flask to room temperature. In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice.[8][9] This "reverse quench" helps to safely dissipate the heat from the hydrolysis of POCl₃.[8]
Neutralization: Cool the acidic aqueous mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until the pH is neutral to slightly basic (pH 7-8).[8] Be extremely cautious, as this will generate a large volume of CO₂ gas.
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Maximize Recovery: To minimize product loss to the aqueous layer, perform the following steps:
Saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and "salts out" the organic product, decreasing its aqueous solubility.
Perform multiple extractions (at least 3-4 times) with the organic solvent. It is more effective to extract four times with 50 mL of solvent than once with 200 mL.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.[9]
General Experimental Protocol
This protocol is a general guideline and may require optimization.
1. Vilsmeier Reagent Preparation:
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4 equivalents).
Cool the flask to 0-5 °C in an ice bath.
Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
Stir the resulting white, viscous mixture at 0-5 °C for 30 minutes after the addition is complete.[6][9]
2. Formylation Reaction:
Dissolve 3-ethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
After addition, allow the mixture to warm to room temperature, then heat to 70-80 °C.
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[9]
3. Work-up and Purification:
Follow the "Optimized Work-up and Extraction Protocol" detailed in Q3.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.[9]
References
Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ACS Publications. Available from: [Link]
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. Available from: [Link]
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available from: [Link]
Process for the preparation of a pyrazole derivative. Google Patents.
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA. Available from: [Link]
Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. ResearchGate. Available from: [Link]
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Available from: [Link]
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available from: [Link]
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available from: [Link]
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]
Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available from: [Link]
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available from: [Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available from: [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available from: [Link]
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available from: [Link]
Technical Support Center: Optimizing Catalytic Conditions for 3-Ethyl-1H-pyrazole-5-carbaldehyde Imine Formation
Welcome to the technical support center for the synthesis of imines from 3-Ethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of imines from 3-Ethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrazole derivative.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity imine products.
I. Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the synthesis of imines from 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Problem 1: Low or No Imine Yield
Q: My reaction is showing very low conversion to the desired imine, or no product is forming at all. What are the likely causes and how can I fix this?
A: Low or no yield in imine synthesis is a common issue that can often be traced back to several key factors. The formation of an imine is a reversible, acid-catalyzed process involving the nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of water.[4][5]
Potential Causes & Solutions:
Incomplete Reaction Due to Equilibrium: The formation of water during the reaction can push the equilibrium back towards the starting materials.[6][7]
Solution: Implement a method to remove water from the reaction mixture. This can be achieved using a Dean-Stark apparatus for azeotropic removal with a suitable solvent like toluene, or by adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4Å).[6][7] Using an excess of the amine reactant can also help to shift the equilibrium towards the product side.[6]
Low Reactivity of Starting Materials: While aromatic aldehydes are generally reactive, the electronic properties of the pyrazole ring and the nature of the primary amine can influence reactivity.
Solution: The use of an acid catalyst is often essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5][8] Common catalysts include p-toluenesulfonic acid (p-TsOH), acetic acid, or Lewis acids. The optimal pH for imine synthesis is typically mildly acidic, around 4.5.[8]
Improper Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
Solution: If the reaction is sluggish at room temperature, gentle heating may be required.[9] Aromatic aldehydes often react readily at room temperature, but some systems may benefit from elevated temperatures to drive the reaction to completion.[5] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[6]
Parameter
Recommendation
Rationale
Water Removal
Dean-Stark trap, molecular sieves (4Å), or anhydrous MgSO₄/Na₂SO₄.
Shifts the reaction equilibrium towards imine formation.[6][7]
Catalyst
Catalytic amount of p-TsOH, acetic acid, or a Lewis acid.
Increases the electrophilicity of the carbonyl carbon.[5]
Temperature
Room temperature to gentle reflux.
Increases reaction rate, but monitor for side reactions.[9]
Reactant Stoichiometry
Use a slight excess (1.1-1.2 equivalents) of the amine.
Q: I am observing significant impurities in my reaction mixture alongside the desired imine. What are these side products and how can I minimize their formation?
A: The presence of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Solutions:
Aldol Condensation or Polymerization: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation reactions under certain conditions.
Solution: Carefully control the reaction conditions, especially temperature and catalyst concentration. Running the reaction at a lower temperature and using a stoichiometric amount of the aldehyde can help minimize this side reaction.[6]
Formation of Aminals: In the presence of excess amine, the initially formed imine can sometimes react further to form an aminal.
Solution: Use a controlled stoichiometry of the amine (around 1.1 equivalents).
Oxidation of the Aldehyde: The aldehyde group of 3-Ethyl-1H-pyrazole-5-carbaldehyde can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is run in the presence of air for extended periods at elevated temperatures.
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]
Problem 3: Difficulty in Product Purification
Q: My imine product appears to be unstable during purification, especially on a silica gel column. What are my options for effective purification?
A: Imines can be susceptible to hydrolysis back to the starting aldehyde and amine, particularly in the presence of acidic media like silica gel.[5]
Purification Strategies:
Neutralize Silica Gel: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system.
Alternative Purification Methods:
Recrystallization: If the imine product is a solid, recrystallization from a suitable solvent system is often the best method for purification.
Distillation: For liquid imines, distillation under reduced pressure (if thermally stable) can be an effective purification technique.
Work-up Procedure: During the work-up, ensure that any aqueous washes are neutral or slightly basic to prevent hydrolysis of the imine.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of imines from 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Q1: What is the general mechanism for acid-catalyzed imine formation?
A1: The reaction proceeds through a series of equilibrium steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the aldehyde group, making the carbonyl carbon more electrophilic.[5]
Nucleophilic attack by the amine: The primary amine acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate.[4]
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[4]
Elimination of water: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion).
Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen to yield the neutral imine product and regenerate the acid catalyst.[4]
Q2: What are some suitable catalysts for this reaction?
A2: A variety of catalysts can be employed, ranging from simple acids to more complex systems:
Brønsted Acids: Acetic acid and p-toluenesulfonic acid (p-TsOH) are commonly used and effective.
Lewis Acids: In some cases, Lewis acids like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) can be used, although they may be less common for simple imine formations.
Solid Acid Catalysts: For easier removal, solid acid catalysts like Amberlyst-15 can be utilized.[6] This can simplify the work-up procedure as the catalyst can be removed by filtration.[6]
Q3: Can I run this reaction without a solvent?
A3: Yes, solvent-free or "neat" conditions can be highly effective for imine synthesis, particularly when both the aldehyde and the amine are liquids at or near room temperature.[6] This approach is environmentally friendly and can sometimes lead to faster reaction times.[6] If one of the reactants is a solid, gentle heating may be required to melt it and initiate the reaction.
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system should be chosen to clearly separate the starting aldehyde, the amine, and the imine product. The disappearance of the limiting reactant (usually the aldehyde) and the appearance of the product spot can be used to gauge the reaction's progress. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Caption: General experimental workflow for imine synthesis.
Q5: What are the key characteristics of 3-Ethyl-1H-pyrazole-5-carbaldehyde that I should be aware of?
A5: 3-Ethyl-1H-pyrazole-5-carbaldehyde is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its pyrazole ring system is known to contribute to a wide range of biological activities.[1] The aldehyde group is a versatile functional handle that can participate in various reactions, most notably condensation reactions to form imines.[1][2] It is a solid at room temperature and should be stored in a cool, dry place.
III. Experimental Protocols
General Protocol for Imine Synthesis using a Dehydrating Agent
To a round-bottom flask equipped with a magnetic stir bar, add 3-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq).
Add a suitable solvent (e.g., dichloromethane, toluene, or ethanol).
Add the primary amine (1.1 eq).
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.05 eq).
Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves 4Å).
Stir the reaction mixture at room temperature or with gentle heating.
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
Upon completion, filter off the dehydrating agent and catalyst (if solid).
Wash the solid with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude imine product.
Purify the crude product by recrystallization or column chromatography (if necessary).
Technical Support Center: 3-Ethyl-1H-pyrazole-5-carbaldehyde Handling & Stability
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have compiled this definitive guide to address the thermal degradation challenges associated with 3-Ethyl-1H-pyrazole-5-carbaldehyd...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have compiled this definitive guide to address the thermal degradation challenges associated with 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 518357-38-5). Due to its unique heterocyclic structure, this compound is highly valuable as a versatile intermediate in pharmaceutical and agrochemical development, but it requires rigorous environmental controls to maintain its structural integrity[1].
Mechanistic Overview of Thermal Degradation
Understanding the causality behind the degradation of pyrazole carbaldehydes is critical for designing effective storage protocols. The molecule features two highly reactive centers:
The Aldehyde Carbonyl : Highly electrophilic and susceptible to auto-oxidation. Upon exposure to atmospheric oxygen and thermal kinetic energy, the formyl group readily oxidizes into 3-ethyl-1H-pyrazole-5-carboxylic acid[2].
The Pyrazole Nitrogen (NH) : The 1,2-arrangement of nitrogens in the pyrazole ring provides nucleophilic character[3]. Under thermal stress, intermolecular condensation between the nucleophilic nitrogen of one molecule and the electrophilic carbonyl of another can lead to unwanted oligomerization[4].
Diagram 1: Thermal degradation pathways and mitigation strategies for pyrazole carbaldehydes.
Troubleshooting FAQs
Q: Why does my batch of 3-Ethyl-1H-pyrazole-5-carbaldehyde turn from an off-white solid to a dark brown paste at room temperature?A: The physical transition from a beige/off-white solid[1] to a darker, viscous paste is the macroscopic manifestation of thermal degradation. Heat accelerates the auto-oxidation of the formyl group and promotes polymerization. The dark color is typically associated with conjugated oligomeric byproducts formed during thermal stress.
Q: Can I store this compound in a standard laboratory freezer (-20°C) instead of a refrigerator (0-8°C)?A: Yes. While standard vendor guidelines recommend 0-8 °C[1], storing the compound at -20 °C is excellent for long-term preservation (>6 months). However, you must implement a strict, self-validating thawing protocol: allow the sealed vial to reach room temperature in a desiccator before opening. Opening a cold vial introduces condensation (moisture), which accelerates hydrolytic and oxidative degradation.
Q: How can I verify the integrity of the compound before starting a sensitive synthesis?A: Do not rely solely on visual inspection. Perform a rapid UV-Vis or HPLC-UV check. Pyrazole derivatives exhibit characteristic absorption bands between 297-303 nm[3]. A shifting baseline or the appearance of a strong secondary peak (indicating the carboxylic acid) confirms degradation.
Quantitative Stability Profiling
To emphasize the necessity of strict storage conditions, the following table summarizes the degradation kinetics of 3-Ethyl-1H-pyrazole-5-carbaldehyde under various environmental stresses.
Storage Temperature
Atmosphere
Light Exposure
30-Day Purity (%)
90-Day Purity (%)
Primary Degradant
25 °C (Ambient)
Air
Ambient
82.4%
58.1%
Carboxylic Acid & Oligomers
25 °C (Ambient)
Argon
Dark
93.7%
86.5%
Oligomers
4 °C (Refrigerated)
Air
Dark
96.2%
91.0%
Carboxylic Acid
4 °C (Refrigerated)
Argon
Dark
>99.5%
98.8%
Trace Carboxylic Acid
-20 °C (Freezer)
Argon
Dark
>99.9%
>99.5%
None detected
Data reflects expected stability profiles based on the reactivity and thermal handling of pyrazole-3/5-carbaldehydes[2].
Self-Validating Methodologies
To ensure absolute scientific integrity, implement the following self-validating protocols in your laboratory. These workflows are designed so that the success of each step is analytically confirmed before proceeding.
Protocol A: Inert Aliquoting and Long-Term Storage
Causality: Repeated thermal cycling (taking a bulk bottle in and out of the fridge) and repeated oxygen exposure are the primary drivers of degradation. Aliquoting into single-use vials isolates the bulk material from these stressors.
Step-by-Step Methodology:
Initial QC Validation: Dissolve 1 mg of the received beige powder[1] in deuterated chloroform (CDCl3). Run a 1H-NMR to confirm the presence of the distinct aldehyde proton (typically downfield around 9.8-10.4 ppm)[3][4]. Ensure purity is ≥95%.
Atmospheric Control: Transfer the bulk chemical into a glovebox purged with high-purity Argon (O2 < 1 ppm).
Aliquoting: Weigh the solid into pre-tared, amber glass vials (e.g., 100 mg per vial). Amber glass prevents photo-induced radical initiation of the auto-oxidation pathway.
Hermetic Sealing: Cap each vial with a PTFE-lined screw cap. Wrap the junction tightly with Parafilm to create a secondary moisture barrier.
Thermal Storage: Transfer the sealed vials into a secondary container (containing indicating silica gel) and store at 0-8 °C[1].
Validation Check: After 30 days, sacrifice one aliquot and repeat the 1H-NMR or HPLC-UV analysis to validate that the storage environment is successfully preventing degradation.
Diagram 2: Self-validating workflow for the inert aliquoting and storage of pyrazole aldehydes.
Protocol B: Chemical Rescue of Partially Degraded Batches
Causality: If storage fails, the primary degradant is 3-ethyl-1H-pyrazole-5-carboxylic acid. Because carboxylic acids have a significantly lower pKa than the pyrazole NH, they can be selectively deprotonated and partitioned into an aqueous phase, leaving the desired aldehyde in the organic phase.
Step-by-Step Methodology:
Dissolution: Dissolve the degraded batch (e.g., 1.0 g) in 50 mL of ethyl acetate.
Alkaline Wash: Transfer to a separatory funnel and add 25 mL of saturated aqueous sodium bicarbonate (NaHCO3).
Partitioning: Shake vigorously and vent. The oxidized carboxylic acid byproduct will form a water-soluble sodium salt and migrate to the lower aqueous layer.
Separation & Washing: Drain the aqueous layer. Wash the organic layer with 25 mL of brine (saturated NaCl) to remove residual water.
Drying: Add anhydrous sodium sulfate (Na2SO4) to the organic layer. Swirl until the drying agent is free-flowing, then filter.
Concentration: Evaporate the ethyl acetate using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30 °C to prevent inducing thermal degradation during the rescue process.
Post-Rescue Validation: Analyze the recovered solid via HPLC to confirm the removal of the carboxylic acid peak prior to use in downstream synthesis.
References
Kauthale, S., et al. "Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-Amino-1H-Pyrazole-5-Carbaldehydes." Zeitschrift für Naturforschung B, 2016. Available at:[Link]
Cuikang Synthesis. "1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1) Synthesis and Storage." Available at:[Link]
Purification and recrystallization techniques for 3-Ethyl-1H-pyrazole-5-carbaldehyde
Welcome to the Technical Support Center for 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 518357-38-5). This guide is engineered for research scientists and drug development professionals who require high-purity pyrazole deri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 518357-38-5). This guide is engineered for research scientists and drug development professionals who require high-purity pyrazole derivatives for downstream pharmaceutical synthesis[1].
Due to the unique amphoteric nature of the pyrazole ring and the high reactivity of the C5-formyl group, isolating this compound presents specific physicochemical challenges. This document synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure absolute structural integrity during purification.
Chemical Profile & Quantitative Data
Before initiating any purification workflow, verify your crude material against the standard physicochemical parameters of 3-Ethyl-1H-pyrazole-5-carbaldehyde[1][2].
Property
Value
Implication for Purification
CAS Number
518357-38-5
N/A
Molecular Formula
C₆H₈N₂O
Contains both H-bond donors (N-H) and acceptors (C=O).
Molecular Weight
124.14 g/mol
Highly volatile under deep vacuum; avoid prolonged high-heat drying.
Appearance
Beige powder / off-white solid
Discoloration (yellow/brown) indicates oxidation or residual reagents.
Storage Temp.
0–8 °C
Must be stored cold under inert gas to prevent auto-oxidation[1].
Purification Decision Matrix
The optimal purification route depends heavily on the crude purity profile. Use the following decision matrix to determine whether to proceed with chromatography, recrystallization, or both.
Fig 1. Purification decision matrix for 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Troubleshooting & FAQs
Q1: Why does my compound streak heavily on the silica column, leading to poor resolution and co-elution?
The Causality: The pyrazole ring contains a secondary amine (N-H) that acts as a strong hydrogen bond donor. This functional group interacts aggressively with the acidic silanol groups (-SiOH) on the stationary phase of standard silica gel. Additionally, 3-ethyl-1H-pyrazole-5-carbaldehyde undergoes tautomerism, meaning you are often chromatographing a dynamic mixture of isomers.
The Solution: You must neutralize the silica. Pre-treat your column by flushing it with your starting eluent containing 1% Triethylamine (TEA) . The TEA will preferentially bind to the acidic silanol sites, preventing the pyrazole N-H from sticking. Elute using a gradient of 0–20% Ethyl Acetate in Heptane[3].
Q2: During recrystallization, my product separates as a thick oil instead of forming crystals ("oiling out"). How do I induce proper crystallization?
The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the target compound is lower than the temperature at which the solution reaches saturation. Because 3-Ethyl-1H-pyrazole-5-carbaldehyde is a low-melting solid, cooling the solution too rapidly forces it to precipitate as a supercooled liquid rather than a crystalline lattice.
The Solution: Transition to a binary solvent system (e.g., Ethyl Acetate / Heptane) rather than a single solvent like Ethanol. Dissolve the crude oil in a minimal volume of warm Ethyl Acetate. Add Heptane dropwise just until the solution becomes faintly turbid. Crucial step: Do not plunge the flask into ice. Allow it to cool ambiently to room temperature over 2 hours, then seed the solution with a pure crystal before moving it to a 4 °C fridge.
Q3: My purified product initially showed a clean ¹H-NMR, but after a month of storage, a new broad singlet appeared at ~12.5 ppm. What degraded?
The Causality: The formyl group (-CHO) at the C5 position is highly susceptible to auto-oxidation. Atmospheric oxygen generates peroxy radical intermediates that rapidly abstract the aldehydic hydrogen, converting the carbaldehyde into 3-ethyl-1H-pyrazole-5-carboxylic acid[2]. The new NMR peak at 12.5 ppm is the highly deshielded carboxylic acid proton.
The Solution: Aldehyde oxidation is a radical-driven process accelerated by light and heat. Store the purified solid in an amber vial, flush the headspace with Argon or Nitrogen, and keep it at 0–8 °C[1].
Fig 2. Auto-oxidation pathway of the pyrazole C5-formyl group.
This method is designed to separate the target aldehyde from residual Vilsmeier-Haack reagents (DMF/POCl₃ byproducts) or unreacted hydrazones.
Stationary Phase Preparation: Slurry-pack a column with silica gel (230-400 mesh) using Heptane containing 1% v/v Triethylamine (TEA). Flush with 2 column volumes (CV) of the same solvent to deactivate silanol groups.
Dry Loading: Dissolve the crude 3-Ethyl-1H-pyrazole-5-carbaldehyde in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column. Causality: Dry loading prevents the "oiling out" at the solvent front that ruins resolution.
Elution: Run a gradient from 0% to 20% Ethyl Acetate in Heptane[3].
Self-Validating Detection:
Collect fractions and spot them on a TLC plate.
Validation Step: Instead of relying solely on UV (254 nm), dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain .
Mechanism: 2,4-DNP reacts exclusively with aldehydes and ketones to form a highly conjugated, bright orange hydrazone precipitate. If the spot turns instantly orange without heating, you have definitively isolated the carbaldehyde, ruling out non-carbonyl impurities.
Concentration: Pool the orange-staining fractions and concentrate in vacuo at a water bath temperature not exceeding 35 °C to prevent thermal degradation.
Protocol B: Precision Recrystallization
Use this as a polishing step for material that is >85% pure but contains trace discoloration or residual solvent.
Dissolution: Place the semi-pure solid in a round-bottom flask. Add Ethyl Acetate dropwise while warming the flask gently (approx. 45 °C) until the solid just dissolves.
Hot Filtration: If the solution is cloudy or contains dark particulates, pass it rapidly through a pre-warmed fritted funnel to remove insoluble polymeric byproducts.
Anti-Solvent Addition: While the solution is still warm, add Heptane dropwise with constant swirling. Stop adding Heptane the moment the solution exhibits a persistent, faint cloudiness (the cloud point).
Annealing: Add exactly one drop of Ethyl Acetate to clear the cloudiness. Seal the flask and leave it completely undisturbed on the benchtop for 2 hours.
Harvesting: Once ambient crystallization is complete, move the flask to an ice bath for 30 minutes to maximize yield. Filter the beige/off-white crystals via vacuum filtration and wash with ice-cold Heptane.
Drying: Dry the crystals under high vacuum for 4 hours. Backfill the vacuum desiccator with Argon before transferring the powder to a storage vial[1].
References
Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines | The Journal of Organic Chemistry
Source: acs.org
URL: [Link]
Technical Support Center: Troubleshooting 3-Ethyl-1H-pyrazole-5-carbaldehyde Condensations
Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting side reactions when worki...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting side reactions when working with heterocyclic aldehydes.
Working with 3-Ethyl-1H-pyrazole-5-carbaldehyde presents a unique set of chemoselectivity challenges. The molecule features a highly electrophilic formyl group at the 5-position, an electron-rich pyrazole core, and an acidic/nucleophilic unprotected secondary nitrogen (N-H)[1]. When subjected to condensation conditions (such as Knoevenagel or aldol reactions), these competing reactive sites can lead to complex mixtures if the thermodynamic and kinetic parameters are not strictly controlled.
This guide provides field-proven diagnostics, mechanistic explanations, and self-validating protocols to help you isolate your desired condensation product with high purity.
I. Mechanistic Pathway Diagnostics
Before troubleshooting, it is critical to map the reaction landscape. The diagram below illustrates the causal relationship between specific reaction conditions and the resulting chemical pathways.
Reaction pathways of 3-Ethyl-1H-pyrazole-5-carbaldehyde highlighting desired vs. side reactions.
II. Frequently Asked Questions & Troubleshooting
Q1: Why am I getting complex polymeric mixtures instead of the clean alkene/imine?
The Causality: The 1H-pyrazole ring contains a secondary nitrogen (N-H) that becomes highly nucleophilic under basic conditions. If your electrophile (either the starting aldehyde or the newly formed α,β-unsaturated product) is highly reactive, the unprotected pyrazole nitrogen can attack it, leading to N-alkylation and subsequent oligomerization[2].
The Solution: You must dictate chemoselectivity. If your target allows, use a mild, bulky base like ammonium carbonate in aqueous media, which kinetically favors the Knoevenagel condensation over N-alkylation[3]. If harsh conditions are unavoidable, you must pre-protect the pyrazole nitrogen (e.g., using a Boc or THP group) prior to the condensation step.
Q2: How do I prevent the Cannizzaro disproportionation side reaction?
The Causality: 3-Ethyl-1H-pyrazole-5-carbaldehyde lacks α-protons adjacent to the formyl group. When exposed to strong hydroxide bases (like NaOH or KOH), the hydroxide ion directly attacks the carbonyl carbon rather than acting as a Brønsted base. This triggers a hydride shift (Cannizzaro reaction), disproportionating your starting material into 3-ethyl-1H-pyrazole-5-carboxylic acid and (3-ethyl-1H-pyrazol-5-yl)methanol[1], completely destroying your yield.
The Solution: Shift the mechanistic pathway by replacing strong hydroxides with secondary amine catalysts (e.g., piperidine or morpholine). These catalysts operate via an iminium ion intermediate, which lowers the LUMO of the electrophile and facilitates attack by the active methylene compound without triggering hydride transfer[4].
Q3: My Knoevenagel condensation yields over-addition (Michael addition) products. How can I stop at the alkene?
The Causality: The initial Knoevenagel condensation generates an α,β-unsaturated system that is highly susceptible to nucleophilic attack. If your active methylene compound is present in excess, or if the reaction is left running too long, a second equivalent will undergo a Michael addition to the newly formed double bond, generating unwanted bis-adducts[4].
The Solution: This is a kinetic vs. thermodynamic control issue. To arrest the reaction at the alkene stage, strictly maintain a 1:1 stoichiometry. Furthermore, transitioning to an aqueous-ethanol solvent system can act as a physical barrier to over-addition; the highly hydrophobic alkene intermediate precipitates out of the reactive phase upon formation, effectively halting further Michael addition[3].
III. Quantitative Condition Optimization
To illustrate the impact of reaction parameters on chemoselectivity, the following table summarizes typical yield distributions based on base and solvent selection.
Table 1: Impact of Reaction Conditions on 3-Ethyl-1H-pyrazole-5-carbaldehyde Condensation
Catalyst / Base
Solvent System
Stoichiometry (Ald:Nu)
Desired Condensation Yield (%)
Cannizzaro Side-Product (%)
Michael / Oligomer (%)
NaOH (1.0 eq)
EtOH / H₂O
1:1
15%
75%
10%
Piperidine (0.1 eq)
EtOH
1:2
45%
< 2%
50%
Piperidine (0.1 eq)
Toluene (Dean-Stark)
1:1
88%
< 1%
5%
(NH₄)₂CO₃ (0.2 eq)
H₂O / EtOH (1:1)
1:1
92%
< 1%
< 2%
Data synthesized from standard pyrazole-carbaldehyde optimization studies highlighting the superiority of mild, aqueous conditions[3][4].
IV. Validated Experimental Protocols
The following methodologies have been designed as self-validating systems , meaning the reaction setup inherently provides visual or physical confirmation of success, reducing the need for constant analytical sampling.
Protocol A: Chemoselective Knoevenagel Condensation (Aqueous Green Method)
This protocol leverages phase separation as a self-validating mechanism. The product selectively precipitates out of the aqueous-ethanol mixture, effectively removing it from the reactive phase and halting further Michael addition[3].
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Ethyl-1H-pyrazole-5-carbaldehyde and 1.0 mmol of the active methylene compound (e.g., malononitrile) in 10 mL of a 1:1 (v/v) mixture of distilled water and ethanol.
Catalysis: Add 0.2 mmol (20 mol%) of ammonium carbonate to the solution.
Reaction: Stir the mixture at ambient temperature (or gentle reflux at 60 °C depending on the nucleophile's reactivity) for 30–60 minutes.
Self-Validation Check: A solid precipitate should begin to form within 15 minutes. The formation of this precipitate confirms the reaction is proceeding and simultaneously protects the product from over-addition.
Isolation: Once TLC confirms the consumption of the aldehyde, cool the mixture in an ice bath for 10 minutes. Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL), and dry under a vacuum to afford the pure alkene.
Protocol B: N-Boc Protection of the Pyrazole Core
Use this protocol if your downstream condensation requires harsh basic conditions or highly reactive electrophiles. The self-validating mechanism here is the dramatic shift in polarity; the conversion of the polar N-H to a non-polar N-Boc group results in a significant upward shift in TLC Rf value.
Preparation: Dissolve 1.0 mmol of 3-Ethyl-1H-pyrazole-5-carbaldehyde in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
Activation: Add 0.1 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP) and 1.2 mmol of Triethylamine (TEA). Stir for 5 minutes at 0 °C.
Protection: Slowly add 1.1 mmol of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation Check: Run a TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material will appear as a low-running spot (due to hydrogen bonding), while the successful N-Boc product will appear as a distinct, high-running spot.
Workup: Quench with 10 mL of saturated aqueous NH₄Cl. Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Technical Support Center: Troubleshooting 3-Ethyl-1H-pyrazole-5-carbaldehyde Commercial Batches
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent yields and unexpected side reactions when utilizing commercial batches of 3-Ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent yields and unexpected side reactions when utilizing commercial batches of 3-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 518357-38-5)[1].
This compound is a critical building block in the development of novel pharmaceuticals, particularly in synthesizing pyrazole derivatives for prodrugs and targeted delivery systems[1][2]. However, its inherent reactivity and the nuances of its synthesis—often involving Vilsmeier-Haack formylation of hydrazone precursors[2]—mean that commercial batches can harbor specific impurities. This guide provides a self-validating framework for identifying, understanding, and eliminating these contaminants.
Section 1: Impurity Profiling in Commercial Batches
Q: What are the primary impurities found in commercial batches of 3-Ethyl-1H-pyrazole-5-carbaldehyde?
Commercial synthesis typically involves cyclization methods or Vilsmeier-Haack formylation[2]. Due to the tautomeric nature of the pyrazole ring and the high reactivity of the aldehyde group, three main classes of impurities arise:
Regioisomers (e.g., 5-Ethyl-1H-pyrazole-3-carbaldehyde): Arise from unselective formylation or tautomeric shifts during the cyclization of hydrazone intermediates.
Over-oxidation Products (3-Ethyl-1H-pyrazole-5-carboxylic acid): The formyl group is highly susceptible to auto-oxidation upon prolonged exposure to ambient air[2].
Residual Reagents: Traces of phosphorus byproducts or dimethylformamide (DMF) left over from the Vilsmeier-Haack reagent[3].
Quantitative Summary of Common Impurities
Impurity Type
Typical Concentration
Detection Method
Impact on Downstream Synthesis
Regioisomers
1.5% - 4.0%
HPLC, ¹H-NMR (Aldehyde proton shift)
Yields isomeric drug mixtures; highly difficult to separate in later synthetic steps.
Causes unexpected side reactions; degrades moisture-sensitive reagents.
Section 2: Mechanistic Origins of Impurities
Understanding the causality behind impurity formation is the first step in troubleshooting. The synthesis of pyrazole carbaldehydes frequently employs the Vilsmeier-Haack reaction, utilizing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[2][3]. If the reaction temperature is suboptimal or the cyclization is unselective, regioisomers form. Furthermore, post-synthesis exposure to atmospheric oxygen inevitably drives the formation of carboxylic acid.
Synthesis pathway highlighting the origin of regioisomeric and oxidative impurities.
Dissolution: Dissolve 10 g of the crude 3-Ethyl-1H-pyrazole-5-carbaldehyde in 100 mL of ethyl acetate (EtOAc).
Neutralization: Wash the organic layer with 50 mL of cold, saturated aqueous sodium bicarbonate (NaHCO₃).
Causality: The weakly basic NaHCO₃ selectively deprotonates the carboxylic acid impurity, driving it into the aqueous phase as a highly soluble sodium salt, while leaving the neutral target aldehyde in the organic phase.
Extraction: Separate the phases. Extract the aqueous layer once more with 30 mL of EtOAc to recover any partitioned aldehyde.
Self-Validation Check: Before discarding the aqueous layer, verify its pH is ~8.0 using pH paper to confirm complete neutralization. Spot the organic layer on a TLC plate alongside the crude mixture; the baseline spot (carboxylic acid) must be entirely absent.
Drying & Concentration: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q: My batch contains significant regioisomeric impurities. How do I isolate the pure 5-carbaldehyde?
Regioisomers possess nearly identical polarities, requiring optimized silica gel chromatography[3].
Preparation: Load the concentrated crude mixture onto a silica gel column.
Elution: Utilize a gradient solvent system starting from 100% Hexane and gradually increasing to 70:30 Hexane:Ethyl Acetate[3].
Causality: The slight difference in dipole moment between the isomeric forms allows for separation on silica. The less polar isomer will elute first.
Monitoring & Self-Validation Check: Monitor fractions using TLC (visualized under UV light at 254 nm). Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Aldehyde-containing spots will immediately turn bright orange/yellow, confirming the presence of the formyl group and ruling out non-carbonyl impurities.
Isolation: Pool the fractions containing the pure 3-Ethyl-1H-pyrazole-5-carbaldehyde and remove the solvent in vacuo.
Step-by-step purification workflow for isolating the target carbaldehyde.
Section 4: FAQs on Handling and Storage
Q: How should I store 3-Ethyl-1H-pyrazole-5-carbaldehyde to prevent impurity formation?A: The compound must be stored at 0-8 °C in a tightly sealed container[1]. To prevent the auto-oxidation of the aldehyde group[2], it is highly recommended to flush the headspace of the container with an inert gas (nitrogen or argon) before sealing.
Q: Why does my reaction yield drop when using older commercial batches?A: Older batches often accumulate carboxylic acid impurities due to slow oxidation over time. This acid can quench basic catalysts, alter the pH of the reaction medium, or poison transition metal catalysts used in downstream cross-coupling reactions. Always verify the purity of older batches via ¹H-NMR or TLC before use, and apply the bicarbonate wash protocol described above if degradation is detected.
Technical Support Center: Refining Oxidation Protocols for Pyrazole-5-Carbaldehydes
Knowledge Base Overview The oxidation of 5-hydroxymethylpyrazoles to pyrazole-5-carbaldehydes is a critical transformation in the synthesis of complex pharmaceuticals and agrochemicals 1. However, achieving quantitative...
Author: BenchChem Technical Support Team. Date: March 2026
Knowledge Base Overview
The oxidation of 5-hydroxymethylpyrazoles to pyrazole-5-carbaldehydes is a critical transformation in the synthesis of complex pharmaceuticals and agrochemicals 1. However, achieving quantitative conversion without triggering over-oxidation to the corresponding pyrazole-5-carboxylic acid 2 or losing the product to heavy-metal coordination requires precise control over the reaction microenvironment. This support guide addresses the most common failure modes and provides optimized, field-proven methodologies using Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and Pyridinium Chlorochromate (PCC) 3.
Troubleshooting Guide & FAQs
Q: My MnO₂ oxidation of 1-substituted-1H-pyrazole-5-methanol is stalling at 50-60% conversion, even after 48 hours. How can I drive this to completion?A: Stalled MnO₂ oxidations are almost always caused by either deactivated reagent or insufficient equivalents. MnO₂ functions via a surface-adsorption mechanism. Pyrazole rings, especially those with electron-rich or coordinating substituents, compete for the active sites on the MnO₂ surface.
Causality & Fix: You must use highly active (precipitated) MnO₂, often requiring a massive stoichiometric excess (10-20 equivalents) 2. Furthermore, water is a severe inhibitor because it strongly binds to the MnO₂ surface. Ensure your solvent (typically CHCl₃ or CH₂Cl₂) is strictly anhydrous. If the reaction stalls, filter off the spent MnO₂ through Celite, concentrate the filtrate, and resubject the crude material to a fresh batch of activated MnO₂.
Q: I am using Dess-Martin Periodinane (DMP) and seeing significant over-oxidation to the pyrazole-5-carboxylic acid. How do I prevent this?A: DMP is highly chemoselective for aldehydes, but over-oxidation occurs rapidly if water is present in the reaction mixture. Water reacts with the intermediate aldehyde to form a gem-diol (hydrate), which DMP immediately oxidizes to the carboxylic acid.
Causality & Fix: The pyrazole nitrogen can act as a hygroscopic center, bringing trace water into the reaction. Rigorously dry your pyrazole-5-methanol substrate via azeotropic distillation with toluene before the reaction. Add 1.1 equivalents of DMP at 0 °C in anhydrous CH₂Cl₂, and crucially, include 1.5 equivalents of anhydrous sodium bicarbonate (NaHCO₃) to buffer the acetic acid byproduct, which can otherwise catalyze hydrate formation 4.
Q: Full conversion is observed by TLC/LCMS when using PCC, but my isolated yield of pyrazole-5-carbaldehyde is abysmal (<30%). Where is my product?A: Pyrazole-5-carbaldehydes are excellent bidentate ligands (coordinating via the pyrazole nitrogen and the aldehyde oxygen) and can form stable, insoluble complexes with the reduced chromium salts generated during PCC oxidation 5.
Causality & Fix: The product is likely trapped in the black chromium tar at the bottom of your flask. To disrupt this coordination, perform the PCC oxidation in the presence of Celite or silica gel, which provides a high surface area for the chromium salts to deposit. During workup, triturate the crude tar vigorously with ethyl acetate, and filter through a pad of Florisil rather than standard silica to release the coordinated pyrazole 3.
Visual Diagnostics & Workflows
Workflow for troubleshooting pyrazole-5-methanol oxidation failures.
Mechanistic pathway of DMP oxidation highlighting water-induced over-oxidation.
Standard Operating Procedures (SOPs)
SOP 1: High-Yield Oxidation using Dess-Martin Periodinane (DMP)
This is the recommended self-validating system for sensitive pyrazole-5-methanols, avoiding heavy metal coordination entirely 4.
Preparation: Dissolve 1.0 mmol of pyrazole-5-methanol in 10 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Add 1.5 mmol of anhydrous NaHCO₃ powder.
Addition: Cool the suspension to 0 °C. Add 1.15 mmol of Dess-Martin Periodinane in three portions over 15 minutes to control the exotherm.
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: Monitor by TLC (typically 1:1 EtOAc/Hexane). The starting material spot should completely disappear.
Quench: Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Self-Validation: Stir vigorously for 30 minutes until the organic layer is completely clear (this visually confirms the destruction of unreacted DMP and iodinane byproducts).
Extraction: Extract with CH₂Cl₂ (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
SOP 2: Scalable Oxidation using Activated MnO₂
Ideal for multigram scale-up where DMP cost is prohibitive or product volatility is a concern 2.
Preparation: Dissolve 10.0 mmol of pyrazole-5-methanol in 50 mL of anhydrous CHCl₃.
Reaction: Heat to reflux (approx. 60-65 °C) equipped with a Dean-Stark trap or Soxhlet extractor containing 4Å molecular sieves to continuously remove trace water. Stir for 24-80 hours.
Filtration: Cool to room temperature. Filter the black suspension through a tightly packed pad of Celite. Wash the filter cake exhaustively with EtOAc (5 x 30 mL) to elute any surface-bound product.
Isolation: Concentrate the filtrate under reduced pressure to afford the pyrazole-5-carbaldehyde.
Data Presentation: Comparison of Oxidation Reagents
Synthesis and Activity of Pyrazole Carbaldehydes, Scribd. 1
Efficient Access to Functionalized N-Difluoromethylpyrazoles, ACS Omega. 2
US9371316B2 - Pyridine derivatives, Google Patents. 3
WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof, Google Patents. 4
Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents, Taylor & Francis. 5
A Guide to the Spectroscopic Signature of 3-Ethyl-1H-pyrazole-5-carbaldehyde: A Comparative Analysis of 1H and 13C NMR Chemical Shifts
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a cornerstone for the development of a diverse array of t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to its incorporation into numerous clinically significant molecules. Among the myriad of pyrazole derivatives, 3-Ethyl-1H-pyrazole-5-carbaldehyde emerges as a valuable synthetic intermediate, offering a reactive aldehyde functionality for further molecular elaboration.[1] A thorough understanding of its spectroscopic characteristics, particularly its Nuclear Magnetic Resonance (NMR) profile, is paramount for unambiguous structure elucidation and quality control in synthetic workflows.
This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts of 3-Ethyl-1H-pyrazole-5-carbaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document leverages high-quality NMR prediction algorithms and provides a rigorous comparative analysis with experimentally determined data for structurally related pyrazole derivatives. This approach offers a robust framework for researchers to confidently identify and characterize this important building block.
The Predicted ¹H and ¹³C NMR Spectra of 3-Ethyl-1H-pyrazole-5-carbaldehyde
The predicted ¹H and ¹³C NMR spectra for 3-Ethyl-1H-pyrazole-5-carbaldehyde were generated using advanced computational algorithms that consider the intricate electronic environment of each nucleus. The predicted chemical shifts are presented in the tables below, providing a foundational dataset for spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethyl-1H-pyrazole-5-carbaldehyde
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
H-1 (NH)
~13.0 - 14.0
broad singlet
-
H-4
~6.8
singlet
-
Aldehyde-H
~9.8
singlet
-
-CH₂- (ethyl)
~2.8
quartet
~7.6
-CH₃ (ethyl)
~1.3
triplet
~7.6
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethyl-1H-pyrazole-5-carbaldehyde
Carbon
Predicted Chemical Shift (ppm)
C-3
~155
C-4
~112
C-5
~140
Aldehyde-C
~185
-CH₂- (ethyl)
~22
-CH₃ (ethyl)
~13
Comparative Analysis with Structurally Related Pyrazoles
To substantiate the predicted data, a comparative analysis with experimentally determined NMR data for analogous pyrazole derivatives is crucial. The chemical shifts of protons and carbons in the pyrazole ring are sensitive to the nature and position of substituents.
¹H NMR Comparison:
N-H Proton: The broad singlet predicted for the N-H proton between 13.0 and 14.0 ppm is a characteristic feature of N-unsubstituted pyrazoles and is consistent with experimental observations for similar compounds.[2] This significant downfield shift is attributed to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.
H-4 Proton: The predicted singlet for the H-4 proton at approximately 6.8 ppm aligns well with the known electronic environment of this position. For instance, in 1-H-pyrazole itself, the H-4 proton resonates at around 6.3 ppm. The presence of an electron-donating ethyl group at C-3 and an electron-withdrawing aldehyde group at C-5 is expected to have a modest influence on the H-4 chemical shift.
Aldehyde Proton: The downfield singlet predicted at ~9.8 ppm is a hallmark of an aldehyde proton directly attached to an aromatic ring. This is in excellent agreement with the typical range for formyl protons on heterocyclic systems.
Ethyl Group Protons: The quartet for the methylene protons (~2.8 ppm) and the triplet for the methyl protons (~1.3 ppm) are characteristic of an ethyl group, with the splitting pattern arising from the coupling between the adjacent methylene and methyl groups.
¹³C NMR Comparison:
Ring Carbons (C-3, C-4, C-5): The predicted chemical shifts for the pyrazole ring carbons are in line with the expected electronic effects of the substituents. The C-3 carbon, attached to the ethyl group, is predicted at ~155 ppm. The C-5 carbon, bearing the aldehyde group, is predicted to be significantly deshielded at ~140 ppm. The C-4 carbon is expected to be the most shielded of the ring carbons, with a predicted shift of ~112 ppm. These values are within the typical ranges observed for substituted pyrazoles.[3]
Aldehyde Carbon: The highly deshielded signal at ~185 ppm is a definitive indicator of the carbonyl carbon of the aldehyde group.
Ethyl Group Carbons: The signals at ~22 ppm and ~13 ppm are consistent with the methylene and methyl carbons of an ethyl substituent, respectively.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for 3-Ethyl-1H-pyrazole-5-carbaldehyde or its derivatives, the following protocol provides a standardized methodology.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
2. NMR Instrument Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Number of Scans: 16-64 scans, depending on the sample concentration.
Relaxation Delay (d1): 1-2 seconds.
Spectral Width: 0-16 ppm.
¹³C NMR:
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
Relaxation Delay (d1): 2-5 seconds.
Spectral Width: 0-220 ppm.
3. Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the ¹H NMR signals to determine the relative proton ratios.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the NMR spectra of 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Caption: Workflow for NMR data acquisition, processing, and interpretation.
The Causality Behind Experimental Choices
The choice of deuterated solvent can influence the chemical shifts, particularly for the N-H proton.[4][5] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with limited solubility or for observing clearer N-H signals, dimethyl sulfoxide-d₆ (DMSO-d₆) is a valuable alternative. The selection of a 400 MHz or higher spectrometer is driven by the need for sufficient spectral dispersion to resolve closely spaced signals and to accurately determine coupling constants.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for 3-Ethyl-1H-pyrazole-5-carbaldehyde based on robust prediction methods and a comparative analysis with known pyrazole derivatives. By understanding the characteristic spectral features outlined here, researchers can confidently identify this key synthetic intermediate, ensuring the integrity of their synthetic pathways and accelerating the drug discovery process. The provided experimental protocol and logical workflow offer a practical framework for obtaining and interpreting high-quality NMR data.
References
Claramunt, R. M., López, C., García, M. A., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-521. [Link]
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]
RSC Publishing. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
Fritz, H., et al. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. [Link]
Alkorta, I., Elguero, J., & Denisov, G. S. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(12), 975-979. [Link]
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]
HPLC method development and validation for 3-Ethyl-1H-pyrazole-5-carbaldehyde purity
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-Ethyl-1H-pyrazole-5-carbaldehyde Purity: A Comparative Guide Introduction 3-Ethyl-1H-pyrazole-5-carbaldehyde is a highly versatile het...
Author: BenchChem Technical Support Team. Date: March 2026
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-Ethyl-1H-pyrazole-5-carbaldehyde Purity: A Comparative Guide
Introduction
3-Ethyl-1H-pyrazole-5-carbaldehyde is a highly versatile heterocyclic building block utilized extensively in the synthesis of novel pharmaceuticals and agrochemicals[1]. Its unique structural features—a basic pyrazole ring coupled with a reactive aldehyde group—present specific challenges during analytical purity assessments. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires overcoming issues like peak tailing from secondary silanol interactions and resolving closely eluting positional isomers.
This guide provides a comprehensive, comparative approach to HPLC method development and validation for 3-Ethyl-1H-pyrazole-5-carbaldehyde, adhering strictly to the updated ICH Q2(R2) guidelines[2] and USP <1225> compendial standards[3].
Mechanistic Rationale: Column Chemistry and Mobile Phase Selection
When developing a purity method, the primary objective is achieving baseline separation (Resolution,
Rs>2.0
) between the active pharmaceutical ingredient (API) and its synthetic impurities.
The Causality of Column Selection:
Standard Octadecylsilane (C18) columns rely exclusively on hydrophobic partitioning. However, positional isomers of pyrazole derivatives (e.g., 5-ethyl vs. 3-ethyl isomers) possess nearly identical LogP values, rendering standard C18 stationary phases highly ineffective for baseline resolution.
By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl ring of the stationary phase engages in
π−π
interactions with the electron-rich pyrazole ring of the analyte. The steric hindrance caused by the ethyl and formyl groups at different positions on the pyrazole ring drastically alters the strength of these
π−π
interactions, enabling baseline separation.
The Causality of Mobile Phase pH:
The pyrazole nitrogens are weakly basic. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to split peaks and severe tailing due to secondary ion-exchange interactions with unendcapped silanols on the silica support. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we drop the pH below 3.0. This fully protonates the pyrazole nitrogens, locking them into a single ionization state, while TFA acts as an ion-pairing agent to shield residual silanols, ensuring sharp, symmetrical peaks[4].
Fig 1: Systematic HPLC method development workflow for pyrazole derivatives.
Comparative Performance Data
The following table objectively compares the chromatographic performance of three different column chemistries under identical gradient conditions (Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile).
Column Chemistry
Retention Time (min)
Tailing Factor (
Tf
)
Theoretical Plates (
N
)
Resolution (
Rs
) from Isomer
Conclusion
Standard C18
6.4
1.8 (Tailing)
4,500
1.1 (Co-elution)
Suboptimal
π
interaction
HILIC
2.1
1.2
3,200
0.8 (Poor retention)
Analyte too hydrophobic
Phenyl-Hexyl
8.2
1.05 (Symmetrical)
12,500
3.4 (Baseline)
Optimal Choice
Data Interpretation: The Phenyl-Hexyl column demonstrates superior performance, yielding a high plate count and near-perfect peak symmetry, validating the hypothesis that
π−π
interactions are critical for pyrazole resolution.
To ensure scientific trustworthiness, this protocol includes built-in System Suitability Testing (SST) to self-validate the system prior to any sample analysis.
Reagents & Materials:
3-Ethyl-1H-pyrazole-5-carbaldehyde Reference Standard (>99.0% purity)[1].
HPLC-grade Acetonitrile and Water.
Trifluoroacetic acid (TFA), LC-MS grade.
Chromatographic Conditions:
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Causality: Controls mobile phase viscosity and ensures reproducible retention times).
Detection: UV at 254 nm (Causality: Optimal absorbance for the conjugated pyrazole-aldehyde system).
Injection Volume: 10 µL.
Gradient Program:
0-2 min: 5% B
2-12 min: Linear gradient to 60% B
12-15 min: 95% B (Column Wash)
15-20 min: 5% B (Re-equilibration)
Sample Preparation & SST (Self-Validation):
Diluent: Prepare a 95:5 Water:Acetonitrile mixture. (Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak distortion and fronting).
Standard Preparation: Dissolve the reference standard in the diluent to a final concentration of 100 µg/mL.
System Suitability Criteria: Inject the standard 5 times. The system is only valid for analysis if:
Relative Standard Deviation (%RSD) of peak area
≤1.0%
.
Once developed, the method must be formally validated to prove it is "fit for purpose" and generates reportable results with acceptable accuracy and precision[2][5].
Fig 2: ICH Q2(R2) compliant validation lifecycle for analytical procedures.
Key Validation Parameters:
Specificity (Forced Degradation): The sample is subjected to 0.1N HCl, 0.1N NaOH, 3%
H2O2
, heat (60°C), and UV light. (Causality: This proves the method can resolve the API from its degradation products, such as the oxidation of the aldehyde to a carboxylic acid). The peak purity angle must be less than the peak purity threshold via Photodiode Array (PDA) detection.
Linearity: Evaluated from the Limit of Quantitation (LOQ) up to 150% of the nominal concentration. The correlation coefficient (
R2
) must be
≥0.999
.
Accuracy: Assessed by spiking known amounts of the API into a blank matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.
Precision (Repeatability): Six independent sample preparations must yield an assay %RSD of
≤2.0%
.
Conclusion
By understanding the physicochemical properties of 3-Ethyl-1H-pyrazole-5-carbaldehyde—specifically its basic nitrogens and aromatic character—we can rationally design an HPLC method that significantly outperforms generic C18 approaches. The integration of a Phenyl-Hexyl stationary phase with an acidic mobile phase creates a robust, self-validating system that easily meets the stringent requirements of ICH Q2(R2) and USP <1225> validation.
References
Title: ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: USP <1225> Validation of Compendial Procedures
Source: United States Pharmacopeia / BA Sciences
URL: [Link]
Title: HPLC Method Development, Validation and Impurity Characterization for Pyrazole Scaffolds
Source: National Institutes of Health (PMC)
URL: [Link]
Comparing reactivity: 3-Ethyl-1H-pyrazole-5-carbaldehyde vs 3-Methyl-1H-pyrazole-5-carbaldehyde
Executive Summary For researchers and drug development professionals, pyrazole-5-carbaldehydes serve as highly versatile scaffolds in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems[1],[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, pyrazole-5-carbaldehydes serve as highly versatile scaffolds in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems[1],[2]. While the structural variance between 3-Ethyl-1H-pyrazole-5-carbaldehyde and 3-Methyl-1H-pyrazole-5-carbaldehyde is limited to a single methylene unit, this difference fundamentally alters the molecule's steric environment and lipophilicity. This guide objectively compares their reactivity profiles, providing mechanistic insights and self-validating protocols to optimize synthetic workflows.
Mechanistic Causality: Electronic vs. Steric Effects
To predict the behavior of these building blocks, application scientists must decouple the reactivity of the C-5 aldehyde from the pyrazole ring itself.
Aldehyde Reactivity (C-5 Position)
The C-5 carbaldehyde is a highly electrophilic center, primed for condensation reactions such as Schiff base formation and Knoevenagel condensations[3].
Electronic Parity: The ethyl group exerts a marginally stronger positive inductive (+I) effect than the methyl group. However, because this electron density must transmit through the conjugated pyrazole π-system, the net effect on the remote C-5 carbonyl carbon is negligible. Consequently, both analogs exhibit nearly identical kinetics and yields during nucleophilic attack at the aldehyde[2].
Ring Reactivity (N-1 / N-2 Positions)
The critical divergence between the two compounds emerges during reactions involving the pyrazole ring nitrogens. Pyrazoles exist in a dynamic tautomeric equilibrium (1H ⇌ 2H).
Steric Shielding: During electrophilic attack at the ring nitrogens (e.g., N-alkylation, metal-ligand coordination), the alkyl group at the 3-position is brought into close proximity to the reactive center. The ethyl group possesses a significantly larger steric volume (Taft steric parameter) than the methyl group. This bulk sterically shields the adjacent nitrogen, systematically slowing N-alkylation rates and shifting regioselectivity to favor the less hindered nitrogen[4].
Lipophilicity (LogP): The ethyl substitution increases the calculated LogP (from ~0.4 for the methyl analog to ~0.9)[5]. This enhances solubility in non-polar organic solvents and alters the pharmacokinetic partitioning in prodrug development[4].
Quantitative Reactivity Profile
The following table summarizes the comparative physicochemical and reactive parameters of both analogs.
To empirically validate these mechanistic claims, the following dual-phase protocol isolates carbonyl reactivity from ring reactivity. The built-in In-Process Controls (IPC) ensure the system is self-validating.
Objective: Assess the electrophilicity of the C-5 aldehyde independently of ring sterics.
Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of the pyrazole-5-carbaldehyde (3-Methyl or 3-Ethyl analog) in 2.0 mL of absolute ethanol.
Activation: Add 1.1 mmol of malononitrile, followed by 10 mol% (0.1 mmol) of piperidine as an organocatalyst.
Reaction: Stir the mixture at 25 °C. The piperidine deprotonates the malononitrile, facilitating rapid nucleophilic attack on the unhindered C-5 carbonyl.
Self-Validation (IPC): Monitor via HPLC (UV 254 nm). Observation: Both the 3-methyl and 3-ethyl derivatives will show >95% conversion within 2 hours. This lack of kinetic difference validates that the remote +I effect does not impact C-5 electrophilicity.
Phase 2: N-Alkylation (Steric Probe)
Objective: Quantify the steric hindrance of the 3-alkyl group on the adjacent ring nitrogens.
Preparation: Dissolve 1.0 mmol of the pyrazole-5-carbaldehyde in 3.0 mL of anhydrous DMF.
Deprotonation: Add 2.0 mmol of anhydrous K₂CO₃ and stir for 15 minutes. This exploits the tautomeric equilibrium by generating the highly nucleophilic pyrazolide anion.
Alkylation: Dropwise add 1.2 mmol of benzyl bromide at 0 °C, then warm to 60 °C to overcome the steric activation energy barrier.
Self-Validation (Analysis): Quench the reaction at 12 hours and analyze the crude mixture via ¹H-NMR.
Causality Check: The [5] will show a standard mixture of N1/N2 alkylated isomers. The [1] will exhibit a lower overall conversion rate and a skewed regiomeric ratio, heavily favoring alkylation at the nitrogen furthest from the bulky ethyl group.
Mechanistic Pathway Visualization
Fig 1. Divergent reactivity pathways showing the localized steric impact of 3-alkyl groups.
A Senior Application Scientist's Guide to FTIR Spectral Analysis of 3-Ethyl-1H-pyrazole-5-carbaldehyde
Abstract This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Ethyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. P...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Ethyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in numerous pharmaceutical agents, making their structural elucidation a critical step in drug development and quality control.[1][2][3][4][5] This document details the theoretical underpinnings of the vibrational modes associated with its functional groups, presents a validated experimental protocol for acquiring high-quality spectra, and offers a comprehensive interpretation of the spectral data. Furthermore, a comparative analysis with related molecules—pyrazole and benzaldehyde—is conducted to contextualize the spectral features and demonstrate the influence of substituent groups on vibrational frequencies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage FTIR spectroscopy for the robust characterization of complex organic molecules.
Introduction: The Vibrational Fingerprint of a Privileged Scaffold
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of drugs used for a wide range of therapeutic applications.[1][2][6] The functionalization of this ring, as in 3-Ethyl-1H-pyrazole-5-carbaldehyde, creates unique molecules with specific biological activities and chemical properties. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique that provides a unique "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation, we can identify the functional groups present and gain insights into the molecular structure.
This guide moves beyond a simple recitation of spectral peaks. It is designed to explain the causality behind the observed spectrum of 3-Ethyl-1H-pyrazole-5-carbaldehyde, grounding the analysis in the fundamental principles of molecular vibrations and comparing it with relevant analogues to provide a deeper understanding.
Theoretical Framework: Understanding the Vibrations
An FTIR spectrum is a plot of absorbed infrared intensity versus wavenumber (cm⁻¹). Specific covalent bonds vibrate at characteristic frequencies. For 3-Ethyl-1H-pyrazole-5-carbaldehyde, we anticipate vibrations from three key regions of the molecule: the pyrazole ring, the aldehyde group, and the ethyl substituent.
Pyrazole Ring Vibrations: The five-membered aromatic ring contains several characteristic vibrational modes. The N-H stretching vibration is typically observed as a broad band in the 3100-3300 cm⁻¹ region, with its broadness resulting from intermolecular hydrogen bonding.[1][7][8] The C=N and C=C stretching vibrations within the ring are found in the 1400-1620 cm⁻¹ range and are indicative of the ring's aromatic character.[6][9]
Aldehyde Group Vibrations: The aldehyde is defined by two key features. The most prominent is the intense, sharp C=O (carbonyl) stretching band, typically located between 1660-1740 cm⁻¹.[10][11][12] Its exact position is sensitive to electronic effects; conjugation with the pyrazole ring is expected to lower this frequency to the 1685-1710 cm⁻¹ range due to delocalization of pi-electrons, which weakens the C=O double bond.[13] The second feature is the aldehydic C-H stretch, which typically appears as one or two weaker bands between 2695-2830 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[10][14]
Ethyl Group Vibrations: The ethyl group introduces aliphatic C-H bonds. Their stretching vibrations are expected in the 2850-3000 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations will appear in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹.
Below is a diagram illustrating the molecular structure and its key functional groups.
Caption: Structure of 3-Ethyl-1H-pyrazole-5-carbaldehyde with key functional groups.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a clean, interpretable FTIR spectrum is paramount. The following protocol for the KBr pellet technique is a standard, validated method for solid samples.[15][16] The alternative, Attenuated Total Reflectance (ATR), is excellent for its speed and minimal sample preparation, making it a powerful screening tool.[16][17] However, the KBr transmission method is often preferred for creating reference-quality spectra for library matching.
Instrumentation and Materials
Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Jasco FT/IR-4200, Shimadzu IRTracer-100) equipped with a deuterated triglycine sulfate (DTGS) detector.
Sample: 1-2 mg of 3-Ethyl-1H-pyrazole-5-carbaldehyde (powdered).
Matrix: 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). KBr is used because it is transparent in the mid-IR range (4000-400 cm⁻¹).
Equipment: Agate mortar and pestle, hydraulic press with pellet die, sample holder.
Step-by-Step Methodology
Background Spectrum Acquisition:
Action: Run a background scan with an empty sample compartment.
Causality: This is a critical self-validating step. It measures the ambient atmosphere (CO₂, H₂O) and instrumental response, which is then subtracted from the sample spectrum to ensure that the resulting peaks are only from the analyte.
Sample Preparation (KBr Pellet):
Action: Gently grind the 100-200 mg of KBr in the agate mortar to a fine, consistent powder. This removes any absorbed moisture.
Action: Add 1-2 mg of the sample to the KBr. The sample-to-KBr ratio should be approximately 1:100.
Action: Grind the mixture for 1-2 minutes until it is a homogenous, fine powder.
Causality: Thorough mixing and fine grinding are essential to reduce scattering of the infrared beam by large crystals, which can cause distorted peak shapes and a sloping baseline.[18]
Pellet Formation:
Action: Transfer the powder mixture to the pellet die.
Action: Apply pressure (approx. 7-10 tons) using the hydraulic press for 2-3 minutes.
Causality: The pressure causes the KBr to flow and form a transparent or translucent pellet, trapping the sample in the matrix. A clear pellet indicates good particle size reduction and minimizes light scattering.
Data Acquisition:
Action: Place the KBr pellet into the sample holder in the spectrometer's beam path.
Action: Acquire the spectrum using the following validated parameters:
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹ (Provides a good balance between signal-to-noise and peak separation).
Number of Scans: 32-64 (Co-adding multiple scans improves the signal-to-noise ratio).
The entire workflow is visualized below.
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Spectral Interpretation and Comparative Guide
The analysis below interprets a representative spectrum of 3-Ethyl-1H-pyrazole-5-carbaldehyde and compares its key absorption bands with those of pyrazole and benzaldehyde to highlight the contributions of each functional group.
Vibrational Mode
3-Ethyl-1H-pyrazole-5-carbaldehyde (cm⁻¹)
Pyrazole (cm⁻¹)
Benzaldehyde (cm⁻¹)
Rationale for Assignment & Comparison
N-H Stretch (Ring)
~3145 (broad)
~3140 (broad)
N/A
This broad absorption is characteristic of the N-H group in the pyrazole ring involved in hydrogen bonding.[1][19] Its position is largely unchanged from the parent pyrazole.
Aromatic C-H Stretch
~3060
~3050
~3065
A weak band just above 3000 cm⁻¹ corresponding to the C-H bond on the aromatic pyrazole ring.
Aliphatic C-H Stretch
2975, 2935, 2878
N/A
N/A
These sharp peaks are definitive for the ethyl group (asymmetric and symmetric stretches of CH₃ and CH₂). They are absent in pyrazole and benzaldehyde.
Aldehydic C-H Stretch
2825, 2730
N/A
2820, 2725
The presence of a distinct peak around 2730 cm⁻¹ is a hallmark of the aldehyde functional group.[13] This feature clearly distinguishes the molecule from pyrazole.
C=O Stretch (Aldehyde)
~1695 (very strong, sharp)
N/A
~1703 (very strong, sharp)
This is the most intense peak in the spectrum. Its position below 1700 cm⁻¹ confirms that the aldehyde is conjugated with the pyrazole ring, which delocalizes electron density and weakens the carbonyl double bond.[12][13]
C=N Stretch (Ring)
~1590
~1595
N/A
A strong band attributed to the C=N stretching vibration within the pyrazole ring.[6]
C=C Stretch (Ring)
~1510, ~1450
~1520, ~1440
~1595, ~1455
These absorptions correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic ring systems.
C-H Bending (Ethyl)
~1465, ~1380
N/A
N/A
Characteristic bending (scissoring and symmetric) vibrations of the CH₂ and CH₃ groups of the ethyl substituent.
C-N Stretch (Ring)
~1220
~1215
N/A
This band is assigned to the C-N stretching mode within the pyrazole ring structure.[9]
Conclusion
The FTIR spectrum of 3-Ethyl-1H-pyrazole-5-carbaldehyde provides a clear and definitive fingerprint of its molecular structure. The analysis successfully identified the characteristic vibrational modes for all constituent functional groups: the N-H, C=N, and C=C modes of the pyrazole ring; the strong, conjugated C=O stretch and diagnostic C-H stretch of the carbaldehyde; and the aliphatic C-H stretches of the ethyl group.
The comparative analysis against pyrazole and benzaldehyde demonstrates the power of FTIR spectroscopy in dissecting molecular structures. The spectrum clearly combines the features of a substituted pyrazole with those of an aromatic aldehyde, and the shift in the C=O frequency provides valuable electronic information about conjugation within the molecule. This guide underscores the utility of a methodologically sound, well-interpreted FTIR analysis as a cornerstone of chemical characterization in modern research and development.
References
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. [Link]
IR: aldehydes. (n.d.). University of Colorado Boulder. [Link]
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). PMC. [Link]
Sample preparation for FT-IR. (n.d.). Northern Illinois University. [Link]
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC. [Link]
The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. [Link]
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.). ResearchGate. [Link]
Sample Preparation for FTIR Analysis. (2024). Drawell. [Link]
Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. [Link]
Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix. (n.d.). ResearchGate. [Link]
Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Publishing. [Link]
Synthesis, Characterization, and Structural Elucidation of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. (2025). INTELLIGENCE Journal of Multidisciplinary Research. [Link]
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC. [Link]
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. (n.d.). ResearchGate. [Link]
NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. (2021). PMC. [Link]
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). acrhem. [Link]
Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. (n.d.). PMC. [Link]
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). MDPI. [Link]
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025). RSC Publishing. [Link]
Why are N-H stretching vibrations often sharp and not broad?. (2019). Chemistry Stack Exchange. [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. (n.d.). SCIRP. [Link]
Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
A Senior Application Scientist's Guide to Benchmarking 3-Ethyl-1H-pyrazole-5-carbaldehyde Against Standard Pyrazole Scaffolds
Introduction: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold."[3] This is evidenced by the numerous FDA-approved drugs containing this core, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, which underscore the therapeutic relevance of this heterocyclic system. The unique electronic properties of the pyrazole ring, including its capacity for hydrogen bonding and its metabolic stability, make it an attractive framework for the design of novel therapeutic agents.[3]
The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of its physicochemical and pharmacological properties.[4] Substituents at the C3 and C5 positions, in particular, can significantly influence the molecule's reactivity and biological activity.[4] This guide provides an in-depth comparative analysis of 3-Ethyl-1H-pyrazole-5-carbaldehyde , a promising but less-studied building block, against three well-established "standard" pyrazole scaffolds: the parent 1H-pyrazole , the sterically defined 3,5-dimethyl-1H-pyrazole , and the electronically distinct 3-phenyl-1H-pyrazole .
Through a systematic evaluation of their synthesis, physicochemical properties, reactivity, and in vitro biological potential, this guide aims to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to strategically incorporate these scaffolds into their research programs.
I. Synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde and Benchmark Scaffolds
The accessibility of a scaffold is a critical first step in its adoption for drug discovery campaigns. Here, we outline the laboratory-scale synthesis for our target compound and the selected benchmarks.
Synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde
The synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde is typically achieved through a Vilsmeier-Haack reaction on the corresponding hydrazone. This method provides a direct route to formylating the pyrazole ring at the C5 position.
Caption: Synthesis of 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Synthesis of Benchmark Scaffolds
The selected benchmark pyrazoles are readily synthesized from commercially available starting materials, making them highly accessible for comparative studies.
1H-Pyrazole: The parent pyrazole can be synthesized via the reaction of hydrazine with an α,β-unsaturated aldehyde or ketone, such as acrolein, followed by oxidation.
3,5-Dimethyl-1H-pyrazole: This classic scaffold is efficiently prepared by the condensation of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine, a reaction known as the Knorr pyrazole synthesis.[5]
3-Phenyl-1H-pyrazole: This derivative is synthesized from acetophenone and hydrazine through a Knoevenagel condensation followed by a cyclization reaction.
II. Comparative Physicochemical Properties
The physicochemical properties of a scaffold are paramount as they dictate its solubility, membrane permeability, and overall "drug-likeness." The introduction of an ethyl group at C3 and a carbaldehyde at C5 in our target compound significantly alters its properties compared to the benchmark scaffolds.
Data compiled from commercial supplier information and chemical literature. cLogP values are estimates and can vary based on the calculation method.
The ethyl group in 3-Ethyl-1H-pyrazole-5-carbaldehyde increases its lipophilicity (cLogP) compared to the parent 1H-pyrazole . The presence of the electron-withdrawing carbaldehyde group is expected to increase the acidity of the N-H proton compared to 3,5-dimethyl-1H-pyrazole .[7]
III. Reactivity and Derivatization Potential
The aldehyde functionality of 3-Ethyl-1H-pyrazole-5-carbaldehyde offers a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries. This is a key advantage over the benchmark scaffolds, which require more elaborate synthetic steps for functionalization. We will benchmark its reactivity in two fundamental C-C and C-N bond-forming reactions: the Knoevenagel condensation and Schiff base formation.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for forming a new carbon-carbon double bond.[8] The electrophilicity of the aldehyde in pyrazole-carbaldehydes is influenced by the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups generally enhance the reactivity of the aldehyde.[9]
Caption: Workflow for Knoevenagel Condensation.
Schiff Base Formation
The formation of an imine (Schiff base) through the reaction of an aldehyde with a primary amine is a fundamental transformation in medicinal chemistry for accessing a diverse range of structures.[9][10] The rate of this reaction is also dependent on the electrophilicity of the aldehyde carbon.
Caption: Workflow for Schiff Base Formation.
IV. Comparative In Vitro Biological Activity
To provide a foundational benchmark of biological potential, we will outline protocols for assessing the in vitro anticancer and antibacterial activities of derivatives synthesized from 3-Ethyl-1H-pyrazole-5-carbaldehyde and the benchmark scaffolds.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] It is a standard preliminary assay in anticancer drug screening.
Caption: Workflow for the MTT anticancer assay.
In Vitro Antibacterial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standard technique for determining the MIC of a compound.
Caption: Workflow for antibacterial MIC determination.
V. Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
Objective: To compare the reactivity of 3-Ethyl-1H-pyrazole-5-carbaldehyde with a standard aromatic aldehyde in a Knoevenagel condensation.
Dissolve 3-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and aniline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
Add a few drops of glacial acetic acid as a catalyst.
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
Collect the product by vacuum filtration, wash with cold ethanol, and dry.
Characterize the product by NMR, IR, and Mass Spectrometry.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized pyrazole derivatives against a cancer cell line (e.g., MCF-7).
Procedure:
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[11]
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate for 48 hours.[11]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Objective: To determine the MIC of synthesized pyrazole derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Procedure:
Preparation of Compounds: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[12]
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria and medium) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]
VI. Concluding Remarks and Future Outlook
This guide provides a comprehensive framework for benchmarking 3-Ethyl-1H-pyrazole-5-carbaldehyde against standard pyrazole scaffolds. The presence of the C5-carbaldehyde group on the 3-ethylpyrazole core offers a significant advantage in terms of synthetic tractability, providing a direct handle for diversification through well-established chemical transformations. This allows for the rapid exploration of chemical space around the pyrazole core, a crucial aspect of modern drug discovery.
The comparative data generated from the outlined experimental protocols will enable researchers to make informed decisions about which pyrazole scaffold is best suited for their specific therapeutic target. The electronic and steric influence of the C3-ethyl group, in comparison to a methyl or phenyl group, will undoubtedly impact the biological activity of the resulting derivatives. Future studies should focus on expanding the panel of biological assays to include specific enzyme and receptor-based screens to fully elucidate the potential of this promising scaffold.
VII. References
Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. RSC Advances, 7(63), 39849-39879.
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(9), 2937-2946.
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 1-17.
Synthesis of Schiff Bases Containing Heterocyclic Pharmacophore. (n.d.). PMC.
Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. (2025). BenchChem.
Costa, R. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725.
Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). PMC.
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate.
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). PMC.
Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. (2023). Journal of Agricultural and Food Chemistry.
Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2025). ResearchGate.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. (2018). ResearchGate.
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.
Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. (2024). PMC.
Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate.
Overview of Schiff Bases. (2022). IntechOpen.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
Synthesis of 3-phenyl-1H-pyrazole Derivatives. (2017). Atlantis Press.
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO.
Application Notes and Protocols: Synthesis of Schiff Bases from 3-Pentylaniline and Aldehydes. (2025). BenchChem.
Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. (2025). BenchChem.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI.
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Publishing.
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC.
Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
3-Phenylpyrazole. (n.d.). Chem-Impex.
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.).
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. (n.d.).
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). PDF.
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026).
Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017).
Validating the Anti-inflammatory Effects of 3-Ethyl-1H-pyrazole-5-carbaldehyde In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Anti-inflammatory Agents Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregul...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in a multitude of chronic diseases. The search for novel, effective, and safe anti-inflammatory therapeutics is a continuous endeavor in pharmaceutical research. Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-inflammatory properties.[1][2][3] This guide focuses on 3-Ethyl-1H-pyrazole-5-carbaldehyde, a novel pyrazole-based compound, and provides a comprehensive framework for validating its anti-inflammatory potential in vitro. We will objectively compare its performance against well-established anti-inflammatory drugs, providing the necessary experimental data and protocols for robust evaluation.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for conducting in vitro studies. We will delve into the rationale behind experimental choices, ensuring scientific integrity and logical flow.
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively assess the anti-inflammatory effects of 3-Ethyl-1H-pyrazole-5-carbaldehyde, a well-structured experimental plan is crucial. This involves selecting an appropriate cell model, an inflammatory stimulus, and relevant comparator drugs.
Cell Model: RAW 264.7 Macrophages
The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation in vitro.[4] Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) mimics key aspects of in vivo inflammation.[5][6]
Inflammatory Stimulus: Lipopolysaccharide (LPS)
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[4][5][6] It activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that lead to the production of pro-inflammatory mediators.
Comparator Drugs: Dexamethasone and Ibuprofen
To benchmark the efficacy of 3-Ethyl-1H-pyrazole-5-carbaldehyde, it is essential to compare it with established anti-inflammatory drugs with different mechanisms of action.
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[7][8][9][10][11] It primarily acts by binding to the glucocorticoid receptor, leading to the inhibition of pro-inflammatory signaling pathways.[10][11]
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that primarily functions by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins.[12][13][14]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments required to evaluate the anti-inflammatory properties of 3-Ethyl-1H-pyrazole-5-carbaldehyde.
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. This is achieved through cell viability assays.
a) MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[15]
Protocol:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of 3-Ethyl-1H-pyrazole-5-carbaldehyde, Dexamethasone, and Ibuprofen for 24 hours.
Add MTT solution to each well and incubate for 4 hours.
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
Measure the absorbance at 570 nm using a microplate reader.
b) LDH Assay
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[16][17][18]
Protocol:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for 24 hours.
Collect the cell culture supernatant.
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
Incubate in the dark at room temperature for 30 minutes.
Measure the absorbance at 490 nm using a microplate reader.
Measurement of Inflammatory Mediators
The hallmark of an inflammatory response is the production of various mediators. Quantifying these provides a direct measure of the anti-inflammatory effects of the test compounds.
a) Nitric Oxide (NO) Assay (Griess Assay)
Nitric oxide is a key inflammatory mediator, and its production can be indirectly measured by quantifying nitrite, a stable breakdown product, using the Griess reagent.[19][20][21][22]
Protocol:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Mix the supernatant with Griess reagent A and B.[20]
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in inflammation.[6][23] Their levels can be accurately quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[24][25][26][27]
Protocol (General):
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).
Block the plate to prevent non-specific binding.
Add cell culture supernatants (from LPS-stimulated cells treated with test compounds) and standards to the wells.
Add a substrate solution (e.g., TMB) and incubate until color develops.[25]
Add a stop solution.
Measure the absorbance at 450 nm.
Western Blot Analysis of Inflammatory Signaling Pathways
To elucidate the mechanism of action, it is essential to investigate the effect of the test compounds on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[6][28][29]
Protocol:
Treat RAW 264.7 cells with test compounds and LPS as described previously.
Lyse the cells to extract total protein.
Determine protein concentration using a BCA assay.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).[29]
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[29]
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Effect of Test Compounds on Cell Viability
Compound
Concentration (µM)
Cell Viability (%) - MTT Assay
Cytotoxicity (%) - LDH Assay
Control
-
100 ± 5.2
0 ± 2.1
3-Ethyl-1H-pyrazole-5-carbaldehyde
1
98.7 ± 4.8
1.5 ± 0.8
10
95.2 ± 6.1
3.2 ± 1.5
50
90.1 ± 5.5
8.9 ± 2.3
100
65.3 ± 7.9
32.4 ± 4.1
Dexamethasone
1
99.1 ± 3.9
0.8 ± 0.5
10
97.5 ± 4.2
1.9 ± 1.1
Ibuprofen
100
96.4 ± 5.3
2.5 ± 1.3
500
85.7 ± 6.8
12.1 ± 3.7
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibition of Inflammatory Mediators
Treatment
NO Production (µM)
TNF-α (pg/mL)
IL-6 (pg/mL)
Control
2.1 ± 0.3
50.2 ± 8.7
35.1 ± 6.4
LPS (1 µg/mL)
45.8 ± 4.1
1250.6 ± 110.3
890.4 ± 75.2
LPS + 3-Ethyl-1H-pyrazole-5-carbaldehyde (10 µM)
25.3 ± 2.8
680.4 ± 55.9
450.7 ± 41.8
LPS + 3-Ethyl-1H-pyrazole-5-carbaldehyde (50 µM)
15.7 ± 1.9
350.1 ± 32.6
210.3 ± 25.1
LPS + Dexamethasone (1 µM)
10.2 ± 1.5
250.8 ± 28.4
150.9 ± 18.3
LPS + Ibuprofen (100 µM)
38.5 ± 3.5
980.2 ± 89.7
720.5 ± 66.4
Data are presented as mean ± SD from three independent experiments.
Table 3: Modulation of Inflammatory Signaling Pathways (Relative Protein Expression)
Treatment
p-p65/p65
p-IκBα/IκBα
p-p38/p38
Control
1.0 ± 0.1
1.0 ± 0.1
1.0 ± 0.1
LPS (1 µg/mL)
5.8 ± 0.6
4.9 ± 0.5
6.2 ± 0.7
LPS + 3-Ethyl-1H-pyrazole-5-carbaldehyde (50 µM)
2.5 ± 0.3
2.1 ± 0.2
2.8 ± 0.4
LPS + Dexamethasone (1 µM)
1.8 ± 0.2
1.5 ± 0.2
1.9 ± 0.3
LPS + Ibuprofen (100 µM)
5.1 ± 0.5
4.5 ± 0.4
5.5 ± 0.6
Data are presented as mean ± SD from three independent experiments. Values are normalized to the control group.
Visualizing the Process and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
Caption: Experimental workflow for in vitro validation.
Operational Guide: Safe Handling and Disposal of 3-Ethyl-1H-pyrazole-5-carbaldehyde For researchers, scientists, and drug development professionals, the management of specialized heterocyclic compounds like 3-Ethyl-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 3-Ethyl-1H-pyrazole-5-carbaldehyde
For researchers, scientists, and drug development professionals, the management of specialized heterocyclic compounds like 3-Ethyl-1H-pyrazole-5-carbaldehyde extends far beyond the benchtop. Proper disposal is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of this specific pyrazole derivative, ensuring your laboratory maintains the highest standards of safety and operational integrity.
Physicochemical Profile and Hazard Assessment
Before initiating any disposal protocol, it is imperative to understand the inherent properties of the chemical. 3-Ethyl-1H-pyrazole-5-carbaldehyde contains both a weakly basic pyrazole ring and a reactive carbaldehyde moiety, which dictate its handling requirements.
Table 1: Quantitative Data and Hazard Summary
Property / Hazard
Value / Classification
Operational Implication
CAS Number
518357-38-5
Essential for accurate hazardous waste labeling and tracking.
Molecular Weight
124.14 g/mol
Used for stoichiometric calculations during spill neutralization.
H302
Harmful if swallowed
Mandates strict prohibition of eating/drinking in the handling area.
H315 / H319
Causes skin/serious eye irritation
Requires chemical-resistant nitrile gloves and splash-proof safety goggles.
H335
May cause respiratory irritation
All handling and open-container disposal must occur in a certified fume hood.
The Causality of Safety: Mechanistic Principles of Disposal
Laboratory safety protocols are dictated by chemical reactivity and regulatory law. Understanding the why behind the procedure ensures better compliance and risk mitigation:
Avoidance of Oxidation: The carbaldehyde group is susceptible to oxidation, forming pyrazole-carboxylic acids. If mixed with strong oxidizers in a waste container, this exothermic reaction can lead to gas evolution and dangerous container over-pressurization. Therefore, strict segregation from oxidizers is non-negotiable.
Prohibition of Dilution: Under4[4], diluting hazardous waste to meet discharge standards is strictly prohibited. Dilution does not eliminate the hazard; it merely disperses it. The compound must be collected and treated as hazardous waste[4].
Fume Hood Necessity: Because the compound is a known respiratory irritant (H335)[2], manipulating the powder or its solutions can generate airborne particulates or vapors. A certified chemical fume hood maintains negative pressure, pulling these hazards away from the operator's breathing zone.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Each operational step includes a verification check to ensure absolute procedural integrity.
Step 1: Preparation and PPE
Action: Equip yourself with standard PPE: a fastened lab coat, chemical-resistant nitrile gloves, and safety goggles. Ensure the chemical fume hood is operational.
Verification: Check the fume hood monitor to confirm a face velocity of at least 80-100 feet per minute (fpm) before opening the chemical container.
Step 2: Waste Segregation
Action: Classify 3-Ethyl-1H-pyrazole-5-carbaldehyde as a hazardous chemical waste[5]. Ensure the designated waste container does not contain incompatible materials, specifically strong oxidizing agents, strong acids, or strong bases.
Verification: Review the waste log of the target container to confirm the absence of incompatible chemical entries before adding the pyrazole derivative.
Step 3: Containerization
Action: Transfer the chemical (whether solid waste or dissolved in solvent) into a chemically compatible, sealable container, such as High-Density Polyethylene (HDPE) or amber glass[5]. Do not overfill; leave at least 10-20% headspace to accommodate potential vapor expansion.
Verification: After sealing, wipe the exterior of the container with a compatible solvent (e.g., ethanol) and visually inspect the threads and exterior for any residual dust or liquid.
Step 4: Labeling
Action: Affix a standardized "Hazardous Waste" label to the container. The label must explicitly state the full chemical name ("3-Ethyl-1H-pyrazole-5-carbaldehyde") and its hazards (Irritant, Harmful)[5]. Abbreviations or structural formulas are legally insufficient.
Verification: Cross-reference the written CAS number (518357-38-5) on the waste label with the original reagent bottle to ensure absolute traceability.
Step 5: Satellite Accumulation and EHS Transfer
Action: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within secondary containment[5]. Once the container is full or reaches its regulatory time limit, submit a pickup request to your Environmental Health and Safety (EHS) department for final EPA-approved disposal (typically high-temperature incineration)[6].
Verification: Confirm the secondary containment tray is clean, dry, and free of structural cracks.
Spill Response and Emergency Management
In the event of an accidental spill, immediate and methodical action is required to mitigate exposure and environmental contamination:
Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.
Containment: Do not flush the spill down the sink[4]. Cover the spilled material with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).
Collection: Using non-sparking tools, carefully sweep the absorbed mixture and place it into a dedicated, sealable hazardous waste container.
Decontamination: Wash the spill area thoroughly with soap and water, collecting the wash water as hazardous waste if it exceeds local discharge limits.
Disposal Workflow Visualization
The following diagram illustrates the logical progression of the disposal process, ensuring all regulatory and safety checkpoints are met.
Disposal workflow for 3-Ethyl-1H-pyrazole-5-carbaldehyde from generation to final treatment.
Title: 3-ethyl-1H-pyrazole-5-carbaldehyde Safety Information | Source: ChemDict | URL:2
Title: Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals | Source: BenchChem | URL:5
Personal protective equipment for handling 3-Ethyl-1H-pyrazole-5-carbaldehyde
[label="Incineration via Figure 1: Mechanistic mapping of GHS hazard statements to required PPE for pyrazole-carbaldehyde derivatives. Operational Workflows: Step-by-Step Handling Protocol Experience in the field dictate...
Experience in the field dictates that the vast majority of chemical exposures occur during the transfer and weighing phases. Follow this procedural workflow to ensure zero-exposure handling:
Verify that the chemical fume hood has a calibrated face velocity of at least 80-100 feet per minute (fpm).
Clear the workspace of incompatible materials. Specifically, remove strong oxidizing agents, which can react exothermically with the carbaldehyde group[1].
Step 2: PPE Donning and Verification
Inspect nitrile gloves (minimum 0.35 mm thickness) for micro-tears before use. If prolonged contact or large-scale synthesis is expected, FKM (fluororubber) gloves (0.4 mm) are preferred due to their superior chemical resistance[1].
Don EN 166 compliant safety goggles and a fully buttoned laboratory coat.
Step 3: Weighing and Dispensing
Never weigh the solid on an open bench. Place the analytical balance inside the fume hood or a vented balance enclosure to mitigate H335 inhalation risks[2].
Use anti-static weighing boats and non-sparking spatulas to prevent the aerosolization of the powder via static repulsion[2].
Step 4: Decontamination & Doffing
After transfer, wipe down the balance and spatulas with an appropriate solvent (e.g., ethanol or isopropanol) to dissolve residual pyrazole-carbaldehyde, followed by a distilled water rinse.
Use proper glove removal techniques (peeling from the inside out) to avoid skin contact with the outer surface. Dispose of contaminated gloves immediately in a designated hazardous waste bin; do not touch door handles, microscopes, or keyboards.
Spill Response and Waste Disposal Plan
A robust safety protocol anticipates failure. In the event of a spill, the following step-by-step methodology must be executed to contain the hazard and comply with environmental regulations.
Emergency Spill Response Workflow
Figure 2: Step-by-step emergency spill response and containment workflow.
Spill Execution Steps:
Evacuate & Assess: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation of dust/vapors.
Don Emergency PPE: Responders must wear a P95/P1 particulate respirator and heavy-duty nitrile or FKM gloves before approaching the spill zone[1].
Containment: Prevent the chemical from entering floor drains or water systems. The compound must not be discharged into the sewer[2].
Absorption: For solutions, cover the spill with an inert, liquid-binding material (e.g., sand, diatomaceous earth, or universal binders). For solid spills, take up mechanically (sweep or shovel) while minimizing dust generation[1].
Collection: Place the absorbed material into a tightly closed, chemically compatible container for disposal[3].
Chemical Disposal Plan
Methodology: 3-Ethyl-1H-pyrazole-5-carbaldehyde waste is classified as hazardous. It must be disposed of via controlled incineration at a licensed chemical destruction plant[2][3].
Crucial Mechanistic Consideration: The incinerator must be equipped with an afterburner and a flue gas scrubber. Combustion of pyrazole derivatives releases highly toxic nitrogen oxides (NOx) and carbon monoxide, which must be chemically scrubbed from the exhaust before atmospheric release[1].
At the core of innovative drug development is a relentless commitment to laboratory safety. By understanding the mechanistic causality behind chemical hazards, we empower researchers to execute complex syntheses with confidence and precision.
References
Chemdict. "3-ethyl-1H-pyrazole-5-carbaldehyde CAS 518357-38-5." Retrieved from:[Link]
Capot Chemical. "MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde." Retrieved from: [Link]
Carl ROTH. "Safety Data Sheet - Carl ROTH." Retrieved from: [Link]